1,4-Dihydro-6-methylquinoxaline-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.08e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZZPCLZWZMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212416 | |
| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
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Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-61-1 | |
| Record name | 6-Methylquinoxaline-2,3(1H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-61-1 | |
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| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
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| Record name | 6309-61-1 | |
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| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
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| Record name | 1,4-dihydro-6-methylquinoxaline-2,3-dione | |
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| Record name | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical guide provides a comprehensive overview of the core properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, synthesis methodologies, and known biological activities, with a focus on its role as a potential modulator of excitatory neurotransmission.
Chemical and Physical Properties
This compound, also known as 6-methylquinoxaline-2,3(1H,4H)-dione, is a heterocyclic organic compound.[1] Its structure consists of a pyrazine-2,3(1H,4H)-dione ring fused to a 4-methylbenzene ring. This core structure is shared by a class of compounds with significant biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6309-61-1 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | White to light gray or light yellow powder/crystal | [2] |
| Melting Point | 112 °C | [3] |
| Boiling Point | 467 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.28 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Dimethylformamide | [3] |
| pKa | 10.61 ± 0.20 (Predicted) | [3] |
Synthesis of this compound
The synthesis of this compound and related quinoxaline-2,3-diones is typically achieved through the condensation reaction of a substituted o-phenylenediamine with oxalic acid or its derivatives.[4] Various methods have been developed to optimize this reaction, including conventional heating, solvent-free grinding, and microwave-assisted synthesis.[4][5]
Experimental Protocol: Synthesis via Conventional Heating
This protocol describes the synthesis of a quinoxaline-2,3-dione derivative via the reaction of an o-phenylenediamine with oxalic acid under acidic conditions with conventional heating.[5]
Materials:
-
4-methyl-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve oxalic acid dihydrate in deionized water with heating.
-
To the hot solution, carefully add concentrated hydrochloric acid.
-
Slowly add 4-methyl-1,2-diaminobenzene to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1.5-2 hours.
-
After the reflux period, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified crystals of this compound in a desiccator.
Experimental Protocol: Solvent-Free Synthesis by Grinding
This environmentally friendly method avoids the use of solvents and often results in high yields in a shorter reaction time.[4]
Materials:
-
4-methyl-1,2-diaminobenzene
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Deionized water or water/ethanol mixture (for crystallization)
Procedure:
-
Place equimolar amounts of 4-methyl-1,2-diaminobenzene and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. The mixture will initially form a paste and may then solidify.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting solid is crystallized from water or a water/ethanol mixture to yield the pure product.
Biological Properties and Mechanism of Action
The quinoxaline-2,3-dione scaffold is a well-established pharmacophore, with many of its derivatives exhibiting potent biological activities.[6] The primary mechanism of action for this class of compounds is the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[7]
While specific quantitative data for the AMPA receptor antagonist activity of this compound is not extensively available in the public domain, the activities of closely related and well-characterized analogs provide a valuable comparative landscape.
Table 2: In Vitro Antagonist Activity of Quinoxaline-2,3-dione Derivatives at the AMPA Receptor
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Notes | Reference |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | 0.74 | - | A standard competitive AMPA/kainate receptor antagonist. | [8] |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | 0.3 | - | Potent AMPA and kainate receptor antagonist. | [8] |
| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | - | 0.060 | Potent and selective quisqualate subtype (AMPA) receptor antagonist. | [9][10] |
The antagonism of AMPA receptors by quinoxaline-2,3-diones has significant implications for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy, ischemic stroke, and neurodegenerative diseases.[11] By blocking the binding of glutamate to AMPA receptors, these compounds can prevent the excessive influx of cations (Na⁺ and Ca²⁺) into neurons, thereby mitigating excitotoxicity and subsequent neuronal damage.[12]
AMPA Receptor Signaling Pathway
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates AMPA receptors, leading to the opening of their associated ion channels.[13] This results in the influx of sodium and, in some cases, calcium ions, causing postsynaptic membrane depolarization. Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. One such pathway involves the interaction with the Src-family protein tyrosine kinase, Lyn.[13][14] Upon AMPA receptor stimulation, Lyn is activated, which in turn can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[13] This cascade can ultimately lead to changes in gene expression, such as the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[13][14]
Caption: AMPA Receptor Signaling and its Antagonism.
Experimental Protocol: Evaluation of AMPA Receptor Antagonism
The antagonist activity of this compound at the AMPA receptor can be assessed using various in vitro and in vivo models. A common in vitro method is the radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of this compound to the AMPA receptor.
Materials:
-
Rat or mouse brain tissue (cortex or hippocampus)
-
[³H]AMPA (radioligand)
-
This compound (test compound)
-
Unlabeled glutamate or a known potent AMPA receptor antagonist (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Potential Applications and Future Directions
The structural and biological properties of this compound and its analogs make them promising candidates for further investigation in drug discovery, particularly for neurological and neurodegenerative disorders. Their ability to antagonize AMPA receptors suggests potential therapeutic utility in conditions where excitotoxicity plays a pathogenic role.[11][12]
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC₅₀ and Kᵢ values of this compound for AMPA receptors and its selectivity over other glutamate receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the neuroprotective effects of this compound in animal models of stroke, epilepsy, and neurodegenerative diseases.
-
Safety and Toxicity Profiling: Conducting comprehensive studies to evaluate the safety and potential side effects of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. healthchems.lookchem.com [healthchems.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoxaline-2,3-dione derivatives.
Chemical Structure and Properties
This compound, a member of the quinoxalinone class of heterocyclic compounds, possesses a core structure consisting of a benzene ring fused to a pyrazine ring, with a methyl group substitution at the 6-position.[1][2] Its chemical formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[2]
The structure of this compound is presented below:
Synonyms: 6-methyl-1,4-dihydroquinoxaline-2,3-dione; 6-Methylquinoxaline-2,3-diol[2] CAS Number: 6309-61-1[2]
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Melting Point | >300 °C | |
| Boiling Point | 467.0±40.0 °C at 760 mmHg | |
| pKa | 8.88±0.20 | |
| Appearance | Solid | |
| Solubility | Data not available |
Synthesis of this compound
An efficient, one-pot, and solvent-free synthesis of this compound has been reported. This method involves the reaction of 4-methyl-o-phenylenediamine with oxalic acid dihydrate via grinding.
Experimental Protocol: Solvent-Free Synthesis
Materials:
-
4-methyl-o-phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Deionized water
-
Ethanol
Procedure:
-
In a mortar, combine 4-methyl-o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).
-
Grind the mixture with a pestle at room temperature. The solid mixture will initially turn into a paste and then solidify upon continued grinding.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, triturate the resulting solid with deionized water to remove any unreacted oxalic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water, followed by a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from an appropriate solvent if necessary.
This synthetic approach is environmentally friendly and offers high yields. The workflow for this synthesis is depicted in the diagram below.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques. Representative data is summarized below.
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.58 (s, 1H), 11.49 (s, 1H), 6.89 (s, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 2.25 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.6, 155.5, 131.5, 129.8, 126.1, 116.5, 115.1, 114.9, 20.7 |
| Elemental Analysis | Calculated for C₉H₈N₂O₂: C, 61.36; H, 4.58; N, 15.90. Found: C, 61.35; H, 4.56; N, 15.92. |
Biological Activity and Signaling Pathways
Quinoxaline-2,3-dione derivatives are recognized as a significant class of compounds in medicinal chemistry, primarily for their activity as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] The AMPA receptor is a key ionotropic glutamate receptor in the central nervous system, mediating fast excitatory neurotransmission. Its overactivation is implicated in various neurological disorders, making AMPA receptor antagonists promising therapeutic agents.
| Compound | IC₅₀ (μM) for [³H]AMPA binding |
| 1,4-dihydroquinoxaline-2,3-dione | 0.69 |
This data is for the unsubstituted parent compound and serves as a reference.
AMPA Receptor Signaling Pathway
The AMPA receptor is a ligand-gated ion channel that, upon binding to glutamate, allows the influx of sodium and, in some cases, calcium ions, leading to neuronal depolarization. Antagonists like this compound are believed to competitively bind to the glutamate binding site on the AMPA receptor, thereby preventing its activation and subsequent downstream signaling.
The diagram below illustrates the canonical AMPA receptor signaling pathway and the inhibitory action of a competitive antagonist.
Caption: AMPA receptor signaling and inhibition by a competitive antagonist.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound as an AMPA receptor antagonist, standard pharmacological assays can be employed.
AMPA Receptor Binding Assay
This assay determines the affinity of the test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[³H]AMPA (radioligand)
-
Test compound (this compound)
-
Incubation buffer (e.g., Tris-HCl with KSCN)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat cortical membranes.
-
In a reaction tube, add the cortical membranes, [³H]AMPA, and varying concentrations of the test compound.
-
Incubate the mixture at a specified temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀ value).
The general workflow for a receptor binding assay is outlined below.
Caption: General workflow for an AMPA receptor binding assay.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with known antagonistic activity at the AMPA receptor. Its straightforward, environmentally friendly synthesis and the established importance of its core structure in neuropharmacology make it an interesting candidate for further investigation in the context of neurological disorders characterized by excessive glutamatergic neurotransmission. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related quinoxaline-2,3-dione derivatives. Further studies are warranted to determine the specific binding affinity and functional effects of the 6-methyl derivative on AMPA receptor subtypes and to evaluate its efficacy in in vivo models of neurological disease.
References
An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione (CAS 6309-61-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dihydro-6-methylquinoxaline-2,3-dione (CAS 6309-61-1), a heterocyclic compound belonging to the quinoxalinone class. This document consolidates available data on its physicochemical properties, synthesis methodologies, and its role as a potential modulator of excitatory amino acid receptors. While specific biological activity data for this particular analog is limited in publicly accessible literature, this guide discusses the well-established pharmacology of the broader quinoxaline-2,3-dione scaffold as competitive antagonists of ionotropic glutamate receptors. Detailed experimental protocols for the synthesis of the title compound and for the biological evaluation of quinoxaline-2,3-diones at their putative targets are provided to support further research and development efforts.
Introduction
This compound is a derivative of the quinoxaline-2,3-dione core structure. This chemical family has attracted significant attention in medicinal chemistry due to the profound biological activities of its members, particularly within the central nervous system.[1][2] Quinoxaline-2,3-diones are recognized as a "privileged scaffold" for the development of antagonists for ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3][4] These receptors are crucial for mediating fast excitatory synaptic transmission in the brain, and their dysfunction is implicated in a variety of neurological and psychiatric disorders. As such, their antagonists are of significant interest for therapeutic development.[3] The title compound, with a methyl substitution at the 6-position, serves as a key intermediate in the synthesis of more complex derivatives and is a subject of interest for understanding the structure-activity relationships within this class of compounds.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in the design of biological assays.
| Property | Value | Source(s) |
| CAS Number | 6309-61-1 | [6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | [7] |
| Synonyms | 6-Methylquinoxaline-2,3-diol, 2,3-Dihydroxy-6-methylquinoxaline | [6][7] |
| Appearance | White to almost white crystalline powder | [5][8] |
| Melting Point | 112 °C | [6] |
| Boiling Point | 467 °C at 760 mmHg | [6] |
| Density | 1.28 g/cm³ | [6] |
| Solubility | Slightly soluble in Dimethylformamide; Water solubility: 9.08e-04 M | [6][8] |
| pKa | 10.61 ± 0.20 (Predicted) | [6] |
| LogP | 0.6 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with oxalic acid. Several protocols have been reported, including conventional heating under reflux and a more recent solvent-free grinding method.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Reflux Condensation
This protocol describes a conventional method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-o-phenylenediamine (1 mmol) in a suitable volume of 4N hydrochloric acid.
-
Addition of Reagent: Add oxalic acid dihydrate (1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water and recrystallize from an appropriate solvent system (e.g., aqueous ethanol) to yield the pure product.
Experimental Protocol: Solvent-Free Grinding Method
This environmentally friendly method avoids the use of solvents.[9]
-
Mixing of Reactants: In a mortar, combine 4-methyl-o-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g).
-
Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the solid mixture turns into a melt.
-
Reaction Completion: Continue to grind the mixture occasionally for a specified period (typically 5-15 minutes).
-
Purification: Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[9]
Biological Activity and Putative Mechanism of Action
Glutamate Receptor Antagonism
Quinoxaline-2,3-dione derivatives are known to competitively inhibit the binding of glutamate to NMDA receptors and both glutamate and other agonists to AMPA and kainate receptors. This antagonism prevents the opening of the ion channels associated with these receptors, thereby inhibiting postsynaptic depolarization and subsequent neuronal excitation. The specific subtype selectivity and potency of these compounds are highly dependent on the substitution pattern on the quinoxaline ring system.
Signaling Pathway of Glutamate Receptor Antagonism
The following diagram illustrates the general mechanism of action for a quinoxaline-2,3-dione as a competitive antagonist at an ionotropic glutamate receptor.
Caption: Putative mechanism of action for this compound as a competitive antagonist.
Representative Experimental Protocols for Biological Evaluation
To facilitate further investigation into the biological activity of this compound, the following sections detail standard protocols for assessing affinity and functional antagonism at glutamate receptors.
Radioligand Binding Assay for NMDA Receptors
This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat cortical tissue, through homogenization and differential centrifugation.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Functional Antagonism
This technique directly measures the effect of the test compound on the function of AMPA receptors in live cells.
-
Cell Culture: Use a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transiently transfected with AMPA receptor subunits) or primary neuronal cultures.
-
Recording Setup: Establish a whole-cell patch-clamp recording configuration on a selected cell.
-
Solutions: Use an intracellular solution in the patch pipette and an extracellular solution in the bath. The extracellular solution should contain an AMPA receptor agonist (e.g., glutamate or AMPA).
-
Baseline Current: Record the baseline current evoked by the application of the agonist.
-
Compound Application: Apply varying concentrations of this compound along with the agonist.
-
Current Measurement: Measure the inhibition of the agonist-evoked current at each concentration of the test compound.
-
Data Analysis: Plot the percentage of current inhibition against the concentration of the test compound and fit the data to a concentration-response curve to determine the IC₅₀ value.
Experimental Workflow for Biological Assays
The general workflow for evaluating the biological activity of a compound like this compound is outlined below.
Caption: A typical experimental workflow for the biological evaluation of a quinoxaline-2,3-dione derivative.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it a valuable scaffold for medicinal chemistry research. Based on the extensive literature on the quinoxaline-2,3-dione core, it is hypothesized to act as a competitive antagonist of ionotropic glutamate receptors. This technical guide provides the necessary information and detailed experimental protocols to facilitate further investigation into its precise biological activity and potential as a modulator of glutamatergic neurotransmission. The provided methodologies for synthesis and biological evaluation offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cas 6309-61-1,this compound | lookchem [lookchem.com]
- 7. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. ias.ac.in [ias.ac.in]
1,4-Dihydro-6-methylquinoxaline-2,3-dione molecular weight
An In-depth Technical Guide on 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of this compound, a member of the quinoxaline-2,3-dione class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 6309-61-1 |
| Appearance | White to almost white crystalline powder |
| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione |
Experimental Protocols
The synthesis of quinoxaline-2,3-diones is primarily achieved through the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative.[1] Various methods have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.
General Synthesis of Quinoxaline-2,3-diones
A common and straightforward method for synthesizing the quinoxaline-2,3-dione scaffold involves the reaction of the appropriately substituted o-phenylenediamine with oxalic acid.[2]
Protocol 1: Conventional Heating
-
A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is prepared in a suitable solvent, such as a dilute acid (e.g., 4N HCl).[3]
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 30 minutes to several hours.[1]
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled, often on ice, to facilitate the precipitation of the product.[1]
-
The solid product is collected by filtration, washed with water, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a 5% NaOH solution followed by neutralization with dilute HCl.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and reduced reaction times.[1][4]
-
A powdered mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) is placed in a microwave-safe vessel.[4]
-
A small amount of water (e.g., 1 mL) is added, and the mixture is thoroughly combined.[4]
-
The mixture is irradiated in a microwave reactor at a specified power (e.g., 250-400 W) for a short duration (e.g., 3-5 minutes).[1][4]
-
After the initial irradiation, additional water may be added, followed by a brief period of further irradiation to ensure complete dissolution.[1]
-
The solution is allowed to cool to room temperature, inducing crystallization of the product.
-
The product is isolated by filtration, washed with water, and recrystallized if necessary.
Protocol 3: Solvent-Free Grinding
This environmentally friendly method avoids the use of solvents and often proceeds efficiently at room temperature.[5]
-
A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is placed in a mortar.[5][6]
-
The reactants are thoroughly ground together with a pestle at room temperature.[5][6]
-
Grinding is continued until the mixture turns into a melt or a solid mass.[6]
-
The resulting product can then be purified by crystallization from water or a water/ethanol mixture.[5]
Characterization
The synthesized this compound and its derivatives are typically characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, characteristic signals for the methyl group, aromatic protons, and NH protons would be expected.[5][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such as the C=O stretching of the dione and the N-H stretching of the amide groups.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[8]
-
Melting Point Determination: The melting point is a crucial physical property for assessing the purity of the synthesized compound.[6]
Signaling Pathways and Biological Activity
Quinoxaline-2,3-dione derivatives are well-documented for their broad spectrum of biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] A primary mechanism of action for many compounds in this class is the antagonism of ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[10]
Antagonism of Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation can lead to excitotoxicity, a process implicated in various neurological disorders. Quinoxaline-2,3-diones can act as competitive antagonists at the glutamate binding site on AMPA and kainate receptors, and at the glycine co-agonist site on NMDA receptors.[11] This inhibitory action modulates neuronal excitation and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.
Caption: Antagonism of glutamate receptors by quinoxaline-2,3-diones.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. ias.ac.in [ias.ac.in]
- 6. ijpda.org [ijpda.org]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4-Dihydro-6-methylquinoxaline-2,3-dione synthesis pathways
An In-depth Technical Guide to the Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Introduction
This compound is a heterocyclic compound belonging to the quinoxaline-dione class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development as it forms the core structure of various pharmacologically active agents. Quinoxaline-diones are recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a role in potential therapies for neurodegenerative disorders.[1][2] The synthesis of its derivatives is a key step in the discovery of new therapeutic compounds. This guide details the primary synthesis pathways, experimental protocols, and characterization data for this compound.
Core Synthesis Pathway: Cyclocondensation
The most prevalent and efficient method for synthesizing the 1,4-dihydroquinoxaline-2,3-dione core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] For the synthesis of the 6-methyl derivative, the specific reactants are 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid or diethyl oxalate.[1][5]
This reaction is versatile and can be performed under various conditions, including traditional heating in a solvent, microwave irradiation, or solvent-free grinding, which aligns with the principles of green chemistry by offering high atom economy and reduced waste.[1][3][6]
Data Presentation: Synthesis Methods Comparison
The following table summarizes various reported methods for the synthesis of quinoxaline-2,3-diones, with a focus on the target molecule where data is available.
| Reactant 1 | Reactant 2 | Conditions | Solvent | Yield (%) | Reference |
| 4-Methyl-1,2-phenylenediamine | Oxalic Acid | Simple grinding at room temperature | Solvent-free | Good | [1] |
| o-Phenylenediamine | Oxalic Acid Dihydrate | Microwave irradiation (250 watt), 1 min | Water (1 mL) | Not specified | [6] |
| Substituted o-phenylenediamine | Diethyl Oxalate | Rotatory evaporation, 50-80°C | Chloroform | Not specified | [5] |
| 4-Nitro-1,2-phenylenediamine | Oxalic Acid Dihydrate | Grinding, room temp, 15-20 min | Solvent-free | ~85% (for Nitro intermediate) | [7] |
Experimental Protocols
Method 1: Solvent-Free Synthesis by Grinding
This protocol is adapted from a green chemistry approach reported for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.[1]
Materials:
-
4-methyl-o-phenylenediamine
-
Oxalic acid
-
Mortar and pestle
Procedure:
-
Place 4-methyl-o-phenylenediamine and oxalic acid in equimolar amounts into a mortar.
-
Grind the two reactants together vigorously using a pestle at room temperature in an open atmosphere.
-
Continue grinding for approximately 15-20 minutes. The mixture may initially form a paste before solidifying.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid product is the desired this compound.
-
The product can be washed with a small amount of cold water and then dried. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Characterization Data
The structure of the synthesized this compound is confirmed using various spectroscopic techniques.
Table of Spectroscopic Data
The following data has been reported for this compound.[1]
| Analysis Type | Data |
| ¹H NMR (400 MHz, DMSO-d6) | δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 |
| Mass Spec. (m/z) | 176.0 (M+) |
| Elemental Analysis (Calcd. for C₉H₈N₂O₂) | C 61.36%, H 4.58%, N 15.90% |
| Elemental Analysis (Found) | C 61.33%, H 4.51%, N 16.01% |
Note: The ¹H NMR signals at δ 10.11 correspond to the two N-H protons of the dione. The singlet at δ 2.21 corresponds to the methyl (-CH₃) group protons. The remaining signals are from the aromatic protons.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and related quinoxalinediones: characterization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (and N-methyl-D-aspartate) receptor and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. Quinoxaline-dione derivatives are significant pharmacophores that have garnered attention for their potential in the development of novel therapies for neurodegenerative disorders.[1] This document aims to serve as a core reference for researchers by presenting key analytical data in a structured format and outlining the methodologies for its acquisition and the compound's synthesis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound (C₉H₈N₂O₂; Molar Mass: 176.17 g/mol ).[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.21 | Singlet (s) | 3H | -CH₃ |
| 6.78 | Doublet (d) | 1H | Aromatic CH |
| 7.22 | Singlet (s) | 1H | Aromatic CH |
| 7.51 | Doublet (d) | 1H | Aromatic CH |
| 10.11 | Multiplet (m) | 2H | -NH (Amide) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 21.2 | -CH₃ |
| 117.5 | Aromatic CH |
| 119.3 | Aromatic CH |
| 123.7 | Quaternary Aromatic C |
| 127.3 | Quaternary Aromatic C |
| 131.2 | Quaternary Aromatic C |
| 135.7 | Aromatic CH |
| 156.5 | C=O (Amide) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
Table 3: Mass Spectrometry Data
| Technique | m/z | Assignment |
| Mass Spectrometry | 176.0 | [M]⁺ |
| GC-MS | 147 | Top Peak Fragment |
The molecular ion peak [M]⁺ is observed at m/z 176.0.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), the top peak fragment is observed at m/z 147.[2]
Infrared (IR) Spectroscopy
While specific peak data for this molecule is not detailed in the cited literature, the IR spectrum of a related quinoxaline-dione shows a broad band centered around 3400 cm⁻¹ due to N-H stretching, alongside characteristic amide C=O stretching peaks.[1] For this compound, the spectrum is expected to show strong absorption bands corresponding to the N-H and C=O functional groups.
Experimental Protocols
The following protocols describe the synthesis of the title compound and the instrumentation used for spectroscopic analysis.
Synthesis of this compound[1]
A green, solvent-free synthesis has been reported, achieving the target compound through a one-pot reaction at room temperature.[1]
-
Reactants : 4-methyl-benzene-1,2-diamine (1 mmol) and oxalic acid dihydrate (1 mmol).
-
Procedure :
-
A mixture of the two reactants is placed in a mortar.
-
The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.
-
Grinding is continued until the solid mixture turns into a melt.
-
The melt is then crystallized from a water/ethanol (1:1) mixture to yield the pure product, this compound.
-
Caption: Green synthesis workflow for this compound.
Spectroscopic Analysis Methodologies
The following instrumentation and parameters were used for the acquisition of the presented spectroscopic data.[1]
-
NMR Spectroscopy :
-
Instrument : Varian FT-400 MHz spectrometer.
-
Sample Preparation : The compound was dissolved in DMSO-d₆.
-
Frequencies : 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
-
Mass Spectrometry :
-
IR Spectroscopy :
-
Instrument : Perkin–Elmer Spectrum One FT-IR spectrometer.
-
Sample Preparation : A KBr disk was prepared with the solid compound.
-
Range : 4000–400 cm⁻¹.[1]
-
References
A Technical Guide to 6-Methylquinoxaline-2,3(1H,4H)-dione
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of 6-Methylquinoxaline-2,3(1H,4H)-dione, a heterocyclic compound belonging to the quinoxalinedione class. This document covers its chemical identity, synthesis, biological significance as a pharmacophore, and detailed experimental protocols for its study.
Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-methyl-1,4-dihydroquinoxaline-2,3-dione or 6-methylquinoxaline-2,3(1H,4H)-dione .[1][2][3] It is a polycyclic aromatic compound featuring a benzene ring fused to a pyrazine ring, with ketone groups at positions 2 and 3.[2]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | [1] |
| Synonyms | 1,4-Dihydro-6-methylquinoxaline-2,3-dione; 2,3-Dihydroxy-6-methylquinoxaline | [2][4] |
| CAS Number | 6309-61-1 | [1][5] |
| Molecular Formula | C₉H₈N₂O₂ | [1][5] |
| Molecular Weight | 176.17 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | >300 °C (decomposes) | [7] |
| ¹³C NMR Spectra | Referenced in SpectraBase (A. Hardt, W. Bremser BASF 1981) | [1] |
| Mass Spectrometry | GC-MS data available in NIST Mass Spectrometry Data Center | [1] |
| IR Spectra | FTIR data available in SpectraBase (Bruker IFS 112, KBr-Pellet) | [1] |
Biological Significance and Mechanism of Action
Quinoxalinediones are a well-established class of compounds in medicinal chemistry, primarily recognized for their activity as antagonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7] Overstimulation of these receptors is implicated in excitotoxicity, a pathological process involved in various neurological disorders.[8]
As competitive antagonists, these compounds bind to the glutamate binding site on the AMPA receptor, preventing the binding of the endogenous agonist, glutamate.[9] This action blocks the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.[9][10] This mechanism makes them promising candidates for developing treatments for conditions like epilepsy, pain, and other neurodegenerative disorders.[8][11]
Beyond neuroactivity, various quinoxaline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[11][12][13][14]
Signaling Pathway: AMPA Receptor Antagonism
The following diagram illustrates the mechanism by which a quinoxalinedione derivative blocks glutamatergic neurotransmission at the AMPA receptor.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of 6-methylquinoxaline-2,3(1H,4H)-dione.
Synthesis Workflow
The most common and direct method for synthesizing quinoxaline-2,3-diones is the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[15][16] For the target compound, 4-methyl-1,2-phenylenediamine is used as the starting material.
Protocol: Synthesis by Cyclocondensation [15][16]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable volume of aqueous hydrochloric acid (e.g., 4M HCl).
-
Addition: To this solution, add oxalic acid dihydrate (1.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol or ethyl acetate to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting solid under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione as a solid product. Further purification can be achieved by recrystallization if necessary.
Protocol: In Vitro Antimicrobial Susceptibility Testing
Quinoxaline derivatives are known for their antimicrobial properties.[14] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
6-methylquinoxaline-2,3(1H,4H)-dione
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure: [14]
-
Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
1. High-Performance Liquid Chromatography (HPLC) [10]
-
Purpose: To assess purity and monitor reaction progress.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.
2. Mass Spectrometry (MS) [10]
-
Purpose: To confirm the molecular weight and aid in structural elucidation.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Definitive structural elucidation.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to identify the chemical environment of all protons and carbons in the molecule.
Summary of Biological Activity Data for Related Compounds
While specific quantitative bioactivity data for 6-methylquinoxaline-2,3(1H,4H)-dione is not widely published, data for structurally related AMPA receptor antagonists provide valuable context for its potential efficacy.
| Compound Name | Receptor Affinity / Activity | Reference(s) |
| YM90K (6-(1H-Imidazol-1-yl)-7-nitroquinoxaline-2,3-dione) | AMPA Receptor Antagonist (Ki = 0.084 µM) | [17] |
| NBQX (2,3-Dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | AMPA Receptor Antagonist (Ki = 0.060 µM) | [17] |
| DNQX (6,7-Dinitroquinoxaline-2,3-dione) | Potent non-NMDA receptor antagonist | [16] |
| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione) | Potent and selective non-NMDA iGluR antagonist | [16] |
| 4d (1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one) | AMPA Receptor Affinity (IC₅₀ = 0.83 µM) | [18] |
References
- 1. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 6309-61-1,this compound | lookchem [lookchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 6-Methylquinoxaline-2,3(1H,4H)-dione - CAS:6309-61-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. guidechem.com [guidechem.com]
- 7. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 8. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic organic compound belonging to the quinoxaline-2,3-dione class. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Quinoxaline-2,3-diones are recognized as antagonists of ionotropic glutamate receptors, including NMDA and AMPA receptors, playing a crucial role in the modulation of excitatory neurotransmission.[1] As such, they represent a promising avenue for the development of therapeutic agents for a range of neurological and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its closely related analogs.
Chemical and Physical Properties
This compound, with the empirical formula C₉H₈N₂O₂, has a molecular weight of 176.17 g/mol . A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| CAS Number | 6309-61-1 | [2] |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| Solubility | Data not available | |
| LogP | 0.6 | [2] |
Synthesis and Experimental Protocols
An environmentally friendly and efficient one-pot synthesis of this compound has been reported. This method involves the solid-phase grinding of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate at room temperature, offering high atom economy and avoiding the use of hazardous solvents.
Experimental Protocol: Green Synthesis
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
Procedure: A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is ground together in a mortar and pestle at room temperature. The grinding is continued until the solid mixture forms a paste and then solidifies. The resulting solid is then washed with a small amount of water and dried to yield the pure product.
Figure 1: General synthesis route for this compound.
Spectroscopic Data
The structural confirmation of this compound is supported by spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 10.11 (s, 2H, NH) | 156.5 |
| 7.51 (d, 1H) | 135.7 |
| 7.22 (s, 1H) | 131.2 |
| 6.78 (d, 1H) | 127.3 |
| 2.21 (s, 3H, CH₃) | 123.7 |
| 119.3 | |
| 117.5 | |
| 21.2 |
Biological Activity and Signaling Pathways
Derivatives of the quinoxaline-2,3-dione core have been extensively studied. For instance, 6,7-disubstituted derivatives have shown potent antagonist activity at both AMPA and kainate receptors.[3] Furthermore, N-substituted analogs have been synthesized and evaluated, with some demonstrating agonist or antagonist properties at the AMPA receptor.[3] The neuroprotective effects of quinoxaline-2,3-dione derivatives are believed to be mediated by the modulation of intracellular signaling pathways that are activated by excessive glutamate receptor stimulation. By blocking these receptors, these compounds can prevent the massive influx of calcium ions (Ca²⁺) that triggers excitotoxic cell death cascades.[1]
Some research also suggests that certain quinoxaline derivatives may exert their neuroprotective effects through the activation of pro-survival signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[1] The general proposed mechanism of neuroprotection for quinoxaline-2,3-dione derivatives is illustrated below.
Figure 2: Hypothesized signaling pathway for the neuroprotective effects of quinoxaline-2,3-dione derivatives.
Conclusion and Future Directions
This compound is a readily synthesizable compound belonging to a class with significant therapeutic potential, particularly in the realm of neuroprotection. While detailed biological data for this specific molecule is currently limited, the well-established activity of its structural analogs as glutamate receptor antagonists provides a strong rationale for further investigation. Future research should focus on a comprehensive pharmacological characterization of this compound, including its binding affinities for various glutamate receptor subtypes and its efficacy in in vitro and in vivo models of neurodegenerative diseases. Such studies are crucial to unlock the full therapeutic potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione class of molecules. This class is of significant interest to the pharmaceutical and neuroscience research communities due to the well-established activity of many of its derivatives as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Over-activation of these receptors is implicated in excitotoxicity, a key pathological process in a range of neurological and neurodegenerative disorders.[1] Consequently, antagonists of these receptors hold considerable promise as therapeutic agents. This technical guide provides a comprehensive overview of the known synthesis, potential therapeutic applications, and relevant biological data for this compound and its close analogs. While specific quantitative data for the 6-methyl derivative is limited in publicly available literature, the data from related compounds provides a strong rationale for its further investigation as a neuroprotective, anticonvulsant, and anxiolytic agent.
Introduction: The Quinoxaline-2,3-dione Scaffold
Quinoxaline-2,3-dione forms the core structure for a class of compounds that have been extensively investigated for their biological activities.[4] A primary mechanism of action for many of these derivatives is the competitive antagonism of the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[2][3] Excitotoxicity, resulting from excessive glutamate receptor activation and subsequent neuronal damage, is a common pathway in various neurological conditions, including ischemic stroke, epilepsy, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][5] By competitively inhibiting the AMPA receptor, quinoxaline-2,3-dione derivatives can mitigate this excitotoxic cascade, highlighting their therapeutic potential.[1]
Synthesis of this compound
An efficient, one-pot, solvent-free synthesis of this compound has been reported.[6] This method offers a green chemistry approach with high atom economy.
Experimental Protocol: One-Pot Grinding Method
This protocol is adapted from the work of Adib et al. (2006).[6]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is placed in a mortar.
-
The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.
-
Grinding is continued until the mixture turns into a melt.
-
The mixture is then left to stand, with occasional grinding, for the time specified for the reaction to complete (typically monitored by TLC).
-
Upon completion, the resulting solid is crystallized from water or a water/ethanol mixture to yield pure this compound.
Caption: One-pot synthesis of this compound.
Potential Therapeutic Applications
Based on the pharmacological profile of the broader quinoxaline-2,3-dione class, this compound is a promising candidate for investigation in several therapeutic areas.
Neuroprotection
Mechanism of Action: The neuroprotective effects of quinoxaline-2,3-dione derivatives are primarily attributed to their antagonism of AMPA receptors.[1] By blocking the binding of glutamate, these compounds prevent excessive Ca2+ influx into neurons, a key trigger for excitotoxic cell death cascades involving the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species.
Quantitative Data for Analogs: While specific data for the 6-methyl derivative is not readily available, the following table summarizes the AMPA receptor antagonist activity of other relevant quinoxaline-2,3-dione derivatives.
| Compound | Assay | IC50 (µM) | Reference |
| PNQX | AMPA Receptor Binding | 0.063 | [7] |
| Sarcosine analogue of PNQX | AMPA Receptor Binding | 0.14 | [7] |
| N-substituted 6,7-dimethyl-QXDN | [3H]AMPA Binding | 22-51 | [8] |
Experimental Protocol: In Vitro Neuroprotection Assay (General)
The following is a generalized protocol for assessing the neuroprotective effects of a compound like this compound against a neurotoxin in a neuronal cell culture.
Objective: To determine the ability of the test compound to protect neuronal cells from cell death induced by a neurotoxin (e.g., glutamate, 6-hydroxydopamine).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Cell culture medium and supplements.
-
This compound.
-
Neurotoxin (e.g., Glutamate).
-
MTT or LDH assay kit for cell viability.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Toxin Exposure: Add the neurotoxin to the wells to induce cell death.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability relative to control wells and determine the EC50 of the test compound.
Caption: A generalized workflow for assessing neuroprotective effects in vitro.
Anticonvulsant Activity
Given their mechanism as AMPA receptor antagonists, quinoxaline-2,3-diones have been investigated for their potential as anticonvulsant agents.[9] AMPA receptors are critically involved in the initiation and spread of seizure activity.[10]
Quantitative Data for Analogs: The following table presents anticonvulsant activity data for some quinoxaline derivatives in animal models.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Quinoxaline derivative 24 | PTZ-induced seizures (mice) | 37.50 | [10] |
| Quinoxaline derivative 28 | PTZ-induced seizures (mice) | 23.02 | [10] |
| Quinoxaline derivative 32 | PTZ-induced seizures (mice) | 29.16 | [10] |
| Quinoxaline derivative 33 | PTZ-induced seizures (mice) | 23.86 | [10] |
| NBQX | Cortical epileptic afterdischarges (rats) | 10-90 (doses tested) | [11] |
Experimental Protocol: In Vivo Anticonvulsant Screening (General)
A common model for initial anticonvulsant screening is the pentylenetetrazol (PTZ)-induced seizure model.[12][13]
Objective: To evaluate the ability of this compound to protect against chemically-induced seizures.
Materials:
-
Male Swiss mice or Wistar rats.
-
This compound.
-
Pentylenetetrazol (PTZ).
-
Vehicle for drug administration.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for a defined period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic, tonic-clonic).
-
Data Collection: Record the latency to the first seizure and the percentage of animals protected from seizures at each dose.
-
Data Analysis: Calculate the median effective dose (ED50) of the compound.
Anxiolytic Potential
Emerging evidence suggests that modulation of the glutamatergic system, including AMPA receptors, may play a role in anxiety disorders. Some quinoxaline derivatives have been shown to exhibit anxiolytic-like effects in preclinical models.
Experimental Protocol: Elevated Plus Maze (EPM) Test (General)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To determine if this compound has anxiolytic effects.
Materials:
-
Male mice or rats.
-
Elevated plus maze apparatus.
-
This compound.
-
Vehicle and a standard anxiolytic drug (e.g., diazepam).
Procedure:
-
Drug Administration: Administer the test compound, vehicle, or standard drug to different groups of animals.
-
Test Procedure: After a pre-treatment period, place each animal individually at the center of the EPM, facing one of the open arms.
-
Observation: Allow the animal to explore the maze for a set time (e.g., 5 minutes) and record its behavior using a video camera.
-
Data Collection: Measure parameters such as the time spent in the open arms versus the closed arms and the number of entries into each type of arm.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways
The primary signaling pathway influenced by this compound, as with other compounds in its class, is the AMPA receptor-mediated signaling cascade.
Caption: Simplified AMPA receptor signaling and point of inhibition.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential for a variety of neurological disorders. While direct and extensive quantitative data for this specific molecule is currently limited in the public domain, the well-documented activity of its structural analogs as AMPA receptor antagonists provides a strong foundation for its further investigation. The efficient synthesis of this compound, coupled with the promising neuroprotective, anticonvulsant, and anxiolytic profiles of the quinoxaline-2,3-dione scaffold, makes it a compelling candidate for drug discovery and development programs aimed at addressing unmet needs in neurology and psychiatry. Future research should focus on detailed in vitro and in vivo characterization of this compound to fully elucidate its pharmacological profile and therapeutic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant action of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline in immature rats: comparison with the effects on motor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action Theories for 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical guide provides a comprehensive overview of the prevailing theories regarding the mechanism of action of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its pharmacological effects, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Core Theory: Antagonism of Ionotropic Glutamate Receptors
The primary mechanism of action for this compound is believed to be the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the N-methyl-D-aspartate (NMDA) receptor. This is based on extensive research on the broader class of quinoxaline-2,3-dione derivatives, which are well-established as competitive antagonists at these receptors.[1][2] These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[1]
Action at the AMPA Receptor
Quinoxaline-2,3-diones, including derivatives with substitutions on the benzene ring, have been shown to act as competitive antagonists at the AMPA receptor.[3] They compete with the endogenous agonist, glutamate, for the binding site on the receptor, thereby preventing its activation and the subsequent influx of cations into the neuron. This inhibitory action modulates excitatory neurotransmission. Several studies have synthesized and evaluated various quinoxaline-2,3-dione analogs to explore their structure-activity relationships at the AMPA receptor.[3][4][5]
Action at the NMDA Receptor
In addition to their effects on AMPA receptors, many quinoxaline-2,3-dione derivatives also exhibit antagonistic activity at the glycine binding site of the NMDA receptor.[6][7] The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By blocking the glycine site, these compounds can allosterically inhibit NMDA receptor function, even in the presence of glutamate. The selectivity for the glycine site over the glutamate binding site is a key feature of many quinoxaline-2,3-dione antagonists.[6] Some derivatives show high potency and selectivity for specific NMDA receptor subunit compositions.[8]
Quantitative Data on Substituted Quinoxaline-2,3-dione Derivatives
| Compound/Derivative | Receptor Target | Assay Type | Measured Value (IC50, Kb, EC50) | Reference |
| PNQX | AMPA | Binding Assay | IC50 = 0.063 µM | [9] |
| Glycine (NMDA) | Binding Assay | IC50 = 0.37 µM | [9] | |
| Sarcosine analogue of PNQX | AMPA | Binding Assay | IC50 = 0.14 µM | [9] |
| Glycine (NMDA) | Binding Assay | IC50 = 0.47 µM | [9] | |
| ACEA 1021 (5-nitro, 6,7-dihalo QX) | Glycine (NMDA) | Electrical Assay | Kb ≈ 6-8 nM | [6] |
| non-NMDA | Electrical Assay | Kb = 0.9-1.5 µM | [6] | |
| 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-QX | Glycine (NMDA) | Binding Assay | IC50 = 2.6 nM | [7] |
| Glycine (NMDA) | Functional Assay | EC50 = 90 nM | [7] | |
| 1-(2'-amino-2'-carboxyethyl)-QX (S-isomer) | AMPA | Binding Assay | IC50 = 0.23 µM | [4] |
| AMPA | Functional Assay | EC50 = 3 µM | [4] | |
| 1-(2'-amino-2'-carboxyethyl)-QX (R-isomer) | AMPA | Binding Assay | IC50 = 38 µM | [4] |
| AMPA | Functional Assay | EC50 > 1 mM | [4] | |
| 6,7-dimethyl-1-(2'-amino-2'-carboxyethyl)-QX (S-isomer) | AMPA | Binding Assay | IC50 = 51 µM | [4] |
| AMPA | Functional Assay | EC50 = 290 µM | [4] | |
| 6,7-dimethyl-1-(2'-amino-2'-carboxyethyl)-QX (R-isomer) | AMPA | Binding Assay | IC50 = 22 µM | [4] |
| AMPA | Functional Assay | EC50 = 300 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of quinoxaline-2,3-dione derivatives.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (IC50) of the test compound to the AMPA or NMDA receptor.
-
Materials:
-
Membrane preparations from rat cerebral cortex or cells expressing the receptor of interest.
-
A specific radioligand, such as [3H]AMPA for the AMPA receptor or [3H]-L-689,560 for the glycine site of the NMDA receptor.[7]
-
Test compound (e.g., a quinoxaline-2,3-dione derivative) at various concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Electrophysiological Assays in Xenopus Oocytes
This functional assay measures the ability of a compound to antagonize receptor function.
-
Objective: To determine the functional antagonist potency (Kb or EC50) of the test compound.
-
Materials:
-
Xenopus laevis oocytes.
-
Rat whole brain poly(A)+ RNA for injection into oocytes to express glutamate receptors.[6]
-
Two-electrode voltage clamp setup.
-
Agonist (e.g., glutamate, AMPA, or NMDA/glycine).
-
Test compound.
-
Recording solution.
-
-
Procedure:
-
Inject Xenopus oocytes with rat brain RNA and allow for receptor expression (typically 2-7 days).
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist to elicit an inward current mediated by the expressed glutamate receptors.
-
Co-apply the agonist with varying concentrations of the test compound.
-
Measure the reduction in the agonist-induced current by the test compound.
-
The concentration of the antagonist that produces a 50% reduction of the agonist response is determined as the EC50. The equilibrium dissociation constant (Kb) can be calculated from these measurements.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: AMPA Receptor Antagonism by this compound.
Caption: NMDA Receptor Glycine Site Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 3. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Quinoxaline-2,3-dione derivatives are recognized for their potential therapeutic applications, including in the development of novel therapies for epilepsy, pain, and other neurodegenerative disorders.[2] This guide explores various synthetic methodologies, including green solvent-free grinding, conventional heating, and microwave-assisted synthesis, presenting a comprehensive resource for researchers.
Introduction
Quinoxaline-2,3-diones represent an important class of heterocyclic compounds with a wide range of biological activities and applications.[2] The core structure is a key pharmacophore and a versatile intermediate in organic synthesis.[2][3] The target compound, this compound (CAS 6309-61-1), is a valuable derivative with potential for further functionalization and drug design.[4][5][6] Traditional multi-step syntheses of these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. The one-pot methods detailed herein offer significant advantages, including operational simplicity, reduced environmental impact, and improved efficiency.
Synthetic Methodologies
Several one-pot methods have been successfully employed for the synthesis of quinoxaline-2,3-dione derivatives. The primary approach involves the cyclocondensation of an o-phenylenediamine derivative with oxalic acid or its derivatives.[7] This section outlines three common and effective protocols.
Protocol 1: Solvent-Free Grinding (Green Chemistry Approach)
This method offers a simple, environmentally friendly, and efficient route to this compound at room temperature.[2][3]
Experimental Protocol:
-
In a mortar, combine 4-methyl-1,2-phenylenediamine (1.0 mmol, 0.122 g) and oxalic acid dihydrate (1.0 mmol, 0.126 g).[2]
-
Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture transforms into a molten state.
-
Allow the reaction to proceed for the specified time (see Table 1), with occasional grinding.
-
Upon completion, the resulting melt can be crystallized from a water/ethanol (1:1) mixture to yield the pure product.[2]
Protocol 2: Conventional Heating in Acidic Water
This is a more traditional and widely used method for the synthesis of the quinoxaline-2,3-dione core structure.[7]
Experimental Protocol:
-
Prepare a solution of oxalic acid dihydrate (0.238 mol, 30 g) in 100 mL of water and heat the solution.[7]
-
To the hot solution, add 4.5 mL of concentrated hydrochloric acid.[7]
-
Add 4-methyl-1,2-phenylenediamine (0.204 mol, 24.9 g) to the reaction mixture.
-
Heat the mixture under reflux for 20 minutes.[7]
-
Cool the reaction mixture by adding ice, which will cause the product to precipitate.[7]
-
Filter the solid precipitate and wash it thoroughly with water.[7]
-
Purify the crude product by recrystallization from ethanol to obtain white crystals of this compound.[7]
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[7]
Experimental Protocol:
-
In an open beaker, place a powdered mixture of 4-methyl-1,2-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).[7]
-
Add 1 mL of water and mix the components thoroughly.[7]
-
Irradiate the mixture in a microwave system at 400 W for 3 minutes.[7]
-
To the resulting mixture, add 100 mL of water and irradiate for an additional 1 minute to obtain a clear solution.[7]
-
Allow the solution to cool to room temperature, which will lead to the precipitation of the product.[7]
-
Filter the precipitate and wash with water.
-
Recrystallize the product from a 5% NaOH/dilute HCl system to obtain the pure compound.[7]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and related derivatives.
| Compound | Starting Materials | Method | Reaction Time | Yield (%) | Melting Point (°C) |
| This compound | 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate | Grinding | 30 min | 85 | >300 |
| 1,4-Dihydroquinoxaline-2,3-dione | o-phenylenediamine, Oxalic acid dihydrate | Grinding | 30 min | 90 | >300 |
| 6-Chloro-1,4-dihydroquinoxaline-2,3-dione | 4-chloro-1,2-phenylenediamine, Oxalic acid dihydrate | Grinding | 45 min | 82 | >300 |
| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | 4-nitro-1,2-phenylenediamine, Oxalic acid dihydrate | Grinding | 60 min | 78 | >300 |
Data adapted from a study on the synthesis of various quinoxaline-2,3-dione derivatives using a solvent-free grinding method.
Characterization Data
The structure of this compound can be confirmed by spectroscopic methods.
¹H NMR (400 MHz, DMSO-d6): δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H)[2] ¹³C NMR (100 MHz, DMSO-d6): δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5[2]
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: General workflow for the one-pot synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Impure starting materials- Product loss during workup | - Monitor reaction progress using TLC.- Ensure high purity of reactants.- Optimize crystallization and filtration steps. |
| Reaction Not Proceeding | - Insufficient mixing (grinding method)- Low temperature (heating method)- Insufficient microwave power | - Ensure thorough and continuous grinding.- Increase reaction temperature or reflux time.- Increase microwave power or irradiation time. |
| Product Impurity | - Presence of unreacted starting materials- Formation of side products | - Recrystallize the product from a suitable solvent system.- Use column chromatography for further purification if necessary. |
Conclusion
The one-pot synthesis of this compound offers a highly efficient and straightforward approach for obtaining this valuable compound. The methodologies presented, particularly the solvent-free grinding technique, align with the principles of green chemistry, providing a sustainable alternative to traditional synthetic routes. These detailed protocols and application notes serve as a practical guide for researchers in medicinal chemistry and materials science, facilitating the synthesis and further exploration of this important class of heterocyclic compounds.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
These application notes provide a detailed protocol for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1] Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]
Introduction to Microwave-Assisted Quinoxaline Synthesis
The synthesis of the quinoxaline scaffold typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this protocol, 4-methyl-1,2-phenylenediamine is reacted with oxalic acid. Microwave energy facilitates rapid and uniform heating of the reactants, which can dramatically shorten reaction times from hours to mere minutes.[1] This rapid methodology is highly amenable to high-throughput synthesis and library generation for drug discovery and development.
Key Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions are often completed in minutes rather than hours.[1][2]
-
Higher Yields: Microwave-assisted synthesis frequently leads to higher product yields compared to traditional methods.[1]
-
Greener Chemistry: The use of solvents can often be minimized or even eliminated, reducing waste and environmental impact.[1][2]
-
Enhanced Purity: The shorter reaction times can lead to the formation of fewer byproducts, simplifying purification.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate under microwave irradiation.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Microwave synthesis vial (10 mL)
-
Ethanol/Water (1:1) mixture (optional solvent)
-
CEM Discover Microwave Synthesizer or equivalent
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
In a 10 mL microwave synthesis vial, combine 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).
-
For a solvent-free approach, thoroughly mix the solids. Alternatively, a minimal amount of a 1:1 ethanol/water mixture (e.g., 1-2 mL) can be added to create a slurry.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3-5 minutes at a temperature of 120-150°C. The reaction progress can be monitored by the formation of a solid precipitate.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
If a precipitate has formed, collect the crude product by filtration. If the reaction was performed in a solvent, the solvent can be removed under reduced pressure.
-
Wash the collected solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Monitor the purity of the final product using Thin Layer Chromatography (TLC).
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.18 g/mol | [4] |
| Reaction Time | 3-5 minutes | [5] |
| Temperature | 120-150 °C | [5] |
| Yield | >85% (expected) | |
| Appearance | White to off-white solid | [6] |
| Melting Point | >300 °C | [7] |
| Spectroscopic Data | Values | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H) | [7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 | [7] |
| Mass Spec (m/z) | 176.0 (M+) (Calculated for C₉H₈N₂O₂: 176.17) |
Visualizations
Caption: Reaction scheme for the microwave-assisted synthesis.
Caption: Step-by-step experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. ias.ac.in [ias.ac.in]
Purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione by recrystallization
Application Note: Purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Introduction
This compound is a heterocyclic compound belonging to the quinoxalinone class, which is recognized as a significant pharmacophore in drug development. Derivatives of quinoxaline-2,3-dione are investigated for a wide range of biological activities, including as antagonists for glutamate receptors, making them relevant for treating neurodegenerative disorders.[1][2][3] The synthesis of this compound, typically through the condensation of 4-methyl-o-phenylenediamine with oxalic acid, can result in colored impurities and side products.[4] Due to the often poor solubility of quinoxalinones in common organic solvents and potential instability on silica gel, purification by column chromatography can be challenging.[4] Therefore, recrystallization stands as the most common and effective method for obtaining high-purity this compound suitable for further research and development.[4]
This application note provides detailed protocols for the purification of this compound using two primary recrystallization methods: a standard solvent-based recrystallization and a pH-mediated precipitation technique.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller concentrations or having different solubility profiles, remain dissolved in the solvent (mother liquor).
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is suitable for general purification of the crude product when impurities have different solubility profiles in polar protic solvents. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[5][6][7]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the mixture with gentle stirring. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.[8]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: If the compound is highly soluble in pure ethanol, slowly add hot deionized water to the hot ethanol solution dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture or pure ice-cold ethanol to remove any remaining mother liquor.[4]
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.
Protocol 2: Purification via Acid-Base Extraction/Precipitation
This method is highly effective for purifying quinoxaline-2,3-diones, which possess acidic N-H protons (pKa ≈ 10.6).[9] It leverages the compound's ability to form a water-soluble salt in a basic solution, leaving behind non-acidic impurities. Subsequent acidification reprecipitates the purified product.[2][4]
Materials:
-
Crude this compound
-
5% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl) (e.g., 2M or 10%)
-
Beakers or Erlenmeyer flasks
-
Stirring plate and stir bar
-
pH paper or pH meter
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution in Base: Place the crude product in a beaker and add 5% NaOH solution with stirring. Use a sufficient volume to completely dissolve the solid, forming the sodium salt.[4]
-
Filtration of Impurities: If any solid impurities remain undissolved (i.e., they are not acidic), filter the basic solution to remove them.
-
Reprecipitation: Cool the clear, basic filtrate in an ice bath. Slowly add dilute HCl dropwise while stirring continuously. The this compound will precipitate as a solid as the solution becomes acidic.
-
pH Adjustment: Continue adding acid until the solution is acidic (pH ~2-3), ensuring complete precipitation of the product. Check the pH with pH paper.
-
Digestion: Allow the suspension to stir in the ice bath for an additional 15-30 minutes to ensure complete crystallization.
-
Collection of Crystals: Collect the purified precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).[4]
-
Drying: Dry the purified product to a constant weight, typically in a drying oven or vacuum desiccator.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | [10] |
| Molecular Weight | 176.18 g/mol | [10] |
| Appearance | White to almost white powder/crystal | [11] |
| Melting Point | >300 °C | [1][12] |
| pKa | 10.61 ± 0.20 (Predicted) | [9] |
| Solubility | Slightly soluble in Dimethylformamide (DMF)[9]; Water: 9.08e-04 M[11] |[9][11] |
Table 2: Recommended Recrystallization Solvents and Methods
| Solvent/Method | Temperature Conditions | Remarks | Reference |
|---|---|---|---|
| Ethanol/Water | Hot dissolution, slow cooling | Standard method for many quinoxaline derivatives. Water is used as an anti-solvent. | [12] |
| 5% NaOH / Dilute HCl | Dissolution at RT, precipitation in ice bath | Highly effective for removing non-acidic impurities. Exploits the acidic nature of the N-H protons. | [2][4] |
| Dimethylformamide (DMF) | Hot dissolution, slow cooling | Use with caution; high boiling point can make removal difficult. The compound is slightly soluble. |[9] |
Table 3: Representative Purification Data
| Parameter | Before Recrystallization | After Recrystallization |
|---|---|---|
| Appearance | Light brown to yellow powder | White to off-white crystalline solid |
| Purity (by HPLC) | 85-95% | >99% |
| Typical Yield | N/A | 75-90% |
Note: Purity and yield values are typical representations and may vary based on the quality of the crude material and the specific experimental conditions.
Troubleshooting
-
Low Recovery: Product may be lost if too much solvent is used during dissolution or washing. Ensure a minimum amount of hot solvent is used. Loss can also occur during hot filtration if the solution cools and crystallizes prematurely.[4]
-
Oiling Out: The compound may separate as an oil instead of crystals if the solution is supersaturated or cools too quickly. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystal Formation: This can occur if the solution is not sufficiently saturated or if crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Colored Crystals: If the final product is still colored, the decolorization step with activated charcoal may be necessary, or a second recrystallization may be required. Oxidation of the starting materials can also lead to colored impurities.[4]
Experimental Workflow Visualization
Caption: General workflow for the purification of a solid compound by recrystallization.
References
- 1. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Cas 6309-61-1,this compound | lookchem [lookchem.com]
- 10. scbt.com [scbt.com]
- 11. Page loading... [guidechem.com]
- 12. arcjournals.org [arcjournals.org]
Application Notes and Protocols for the NMR Characterization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. This document includes detailed spectral data, standardized experimental protocols for sample preparation and data acquisition, and a workflow diagram for clarity.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This document outlines the necessary data and protocols to achieve reliable and reproducible NMR characterization.
NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Table 1: ¹H NMR Spectral Data of this compound. [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.21 | Singlet (s) | 3H | -CH₃ |
| 6.78 | Doublet (d) | 1H | Ar-H |
| 7.22 | Singlet (s) | 1H | Ar-H |
| 7.51 | Doublet (d) | 1H | Ar-H |
| 10.11 | Multiplet (m) | 2H | -NH |
Table 2: ¹³C NMR Spectral Data of this compound. [1]
| Chemical Shift (δ, ppm) | Assignment |
| 21.2 | -CH₃ |
| 117.5 | Ar-C |
| 119.3 | Ar-C |
| 123.7 | Ar-C |
| 127.3 | Ar-C |
| 131.2 | Ar-C |
| 135.7 | Ar-C |
| 156.5 | C=O |
Experimental Protocols
The following protocols provide a standardized procedure for the NMR analysis of this compound.
Objective: To prepare a high-quality NMR sample free of suspended particles and impurities.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.5-0.7 mL)
-
High-quality 5 mm NMR tube
-
Vial
-
Pipette
-
Cotton wool plug or syringe filter
Procedure:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.5-0.7 mL of DMSO-d₆ to the vial.
-
Gently swirl or vortex the vial to ensure the complete dissolution of the compound. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If suspended material is present, filter the solution. This can be achieved by passing the solution through a small cotton wool plug placed in a Pasteur pipette or by using a syringe filter.[2][3]
-
Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a pipette.[2]
-
Cap the NMR tube securely and wipe the outside of the tube clean with a lint-free tissue.
-
The sample is now ready for NMR analysis.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Instrumentation:
-
400 MHz NMR Spectrometer
Software:
-
Standard NMR acquisition and processing software
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 160 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio)
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Workflow Diagram
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a heterocyclic compound of interest in pharmaceutical research. Quinoxaline-2,3-dione derivatives are recognized for their activity as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. This guide outlines methodologies for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, tailored for researchers in drug discovery and development.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 6309-61-1 | [1] |
| Appearance | Solid | |
| IUPAC Name | 6-methyl-1,4-dihydroquinoxaline-2,3-dione | [2] |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is a suitable ionization technique for the analysis of quinoxaline derivatives, typically yielding protonated molecules [M+H]⁺ in positive ion mode. Collision-induced dissociation (CID) of the precursor ion can then be used to generate characteristic fragment ions for structural confirmation and quantitative analysis.
Quantitative Data
The expected mass-to-charge ratios (m/z) for the molecular ion and a major fragment ion of this compound are summarized in Table 2. These values are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative studies.
| Description | m/z |
| Protonated Molecule [M+H]⁺ | 177.06 |
| Major Fragment Ion | 148.05 |
Note: The m/z of the protonated molecule is calculated based on the exact mass. The major fragment ion is predicted based on the likely loss of a carbonyl group (CO).
Experimental Protocols
The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration curves.
-
-
Biological Sample Preparation (e.g., Plasma, Tissue Homogenate):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Liquid Chromatography (LC) Method
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimize for specific instrument |
| Scan Mode | Full Scan (for initial investigation) and MRM (for quantification) |
| MRM Transitions | Primary: 177.1 -> 148.1Secondary (optional): 177.1 -> other fragments |
| Collision Energy | Optimize for maximum fragment ion intensity |
Signaling Pathway and Experimental Workflow
AMPA Receptor Antagonism
Quinoxaline-2,3-dione derivatives are known to act as competitive antagonists at the glutamate binding site of AMPA receptors.[3][4][5][6] This antagonism prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and reducing neuronal excitation. This mechanism of action is relevant for the development of drugs targeting neurological disorders characterized by excessive excitatory neurotransmission.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purity Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound of interest in pharmaceutical research and development.[1] Accurate determination of its purity is crucial for quality control and to ensure the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of pharmaceutical compounds. This document provides a detailed protocol for the purity analysis of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The method is adapted from established protocols for structurally similar quinoxaline derivatives.[2]
Chromatographic Conditions
A summary of the recommended HPLC parameters is provided in the table below.
| Parameter | Value |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 95-5% B; 35-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for higher precision) |
Experimental Protocols
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade, ≥96%)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol or a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working standard solution with a concentration of 0.1 mg/mL by diluting with the mobile phase.
3. Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in a 10 mL volumetric flask using the same solvent as the standard preparation to get a concentration of 1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
4. HPLC System Setup and Operation:
-
Set up the HPLC system according to the parameters outlined in the chromatographic conditions table.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution to perform the purity analysis.
5. Data Analysis and Purity Calculation:
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
System suitability parameters should be established to ensure the validity of the analytical method. These may include parameters like theoretical plates, tailing factor, and reproducibility of injections.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Expected Results
Under the specified chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetrical peak. The retention time will be dependent on the specific C18 column used but should be consistent between the standard and sample injections. Impurities, if present, will appear as separate peaks at different retention times. The UV detection at 254 nm and 280 nm is chosen based on the typical absorbance maxima for quinoxaline-type structures.[2]
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
This protocol provides a solid foundation for researchers, scientists, and drug development professionals to perform reliable purity analysis of this compound.
References
Application Notes and Protocols: In Vitro Antimicrobial Screening of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Related Derivatives
These application notes provide a comprehensive overview of the methodologies used for the in vitro antimicrobial screening of quinoxaline-2,3-dione derivatives, including 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The protocols are intended for researchers, scientists, and drug development professionals investigating the potential of this class of compounds as antimicrobial agents.
Introduction
Quinoxaline derivatives, also known as benzopyrazines, are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The core structure consists of a benzene ring fused to a pyrazine ring.[1] Specifically, quinoxaline-2,3-dione and its derivatives are being explored as potential alternatives to standard antibiotics, showing efficacy against a spectrum of pathogenic microbes, including resistant strains.[4]
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of a related class, quinoxaline 1,4-di-N-oxides (QdNOs), is believed to involve the bioreduction of the N-oxide groups by bacterial enzymes, such as nitroreductases. This process generates reactive oxygen species (ROS).[5] The resulting ROS induce oxidative stress and cause significant damage to cellular macromolecules, particularly DNA, leading to strand breaks and ultimately bacterial cell death.[5][6][7] While this compound is not an N-oxide, the broader quinoxaline scaffold is recognized for its antimicrobial potential.[8]
Experimental Protocols
Detailed methodologies for common in vitro antimicrobial screening assays are provided below.
This method is used to qualitatively assess the antimicrobial activity of a compound.[5]
-
Media Preparation: Prepare sterile nutrient agar or Mueller-Hinton agar and pour it into sterile Petri dishes, allowing it to solidify under aseptic conditions.
-
Inoculation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard. Uniformly spread the suspension over the entire surface of the agar plates using a sterile cotton swab.
-
Disc Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the test compound (e.g., 50 µ g/disc ) dissolved in a suitable solvent like DMSO.[3][5] Place the discs firmly on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone indicates greater antimicrobial activity.[5]
MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]
-
Preparation of Test Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a liquid growth medium, such as Mueller-Hinton Broth or Nutrient Broth, within a 96-well microtiter plate.[5]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity or growth is observed.[5] A lower MIC value signifies greater potency.[5]
MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Sub-culturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh, sterile agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a bactericidal effect.
Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives
The following tables summarize the antimicrobial activity of various quinoxaline derivatives against selected microorganisms, as reported in the literature. Note that the specific activity of this compound may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline 1,4-di-N-oxides | Nocardia brasiliensis | < 1 | [9] |
| Quinoxaline 1,4-di-N-oxides | Mycobacterium tuberculosis H37Rv | 4 - 8 | [10][11] |
| Quinoxaline 1,4-di-N-oxides | Mycoplasma gallisepticum | 8 - 16 | [10][11] |
| Quinoxaline 1,4-di-N-oxides | Clostridium perfringens | 1 | [7] |
| Quinoxaline 1,4-di-N-oxides | Brachyspira hyodysenteriae | 0.031 - 0.0625 | [7] |
| 2,3-N,N-diphenyl quinoxaline derivatives | Staphylococcus aureus | >125 | [8] |
| 2,3-N,N-diphenyl quinoxaline derivatives | Enterococcus faecalis | >125 | [8] |
Table 2: Antifungal Activity of Quinoxaline Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Quinocetone (a QdNO) | Microsporum canis | 8 | [10][11] |
| 3-methylquinoxaline 1,4-dioxide derivatives | Candida krusei | 0.4 - 1.9 | [12][13] |
| 2,3-diphenylquinoxaline 1,4-dioxide derivatives | Candida albicans | Zone of Inhibition: 10-15 mm | [13] |
| Thiazolidinone/Azetidinone derivatives | Aspergillus Niger | Active at 100-200 µg/mL | [1] |
| Thiazolidinone/Azetidinone derivatives | Aspergillus fumigates | Active at 100-200 µg/mL | [1] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro antimicrobial screening of a novel compound.
References
- 1. ijpda.org [ijpda.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of 1,4-Dihydro-6-methylquinoxaline-2,3-dione on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The quinoxaline scaffold is considered a privileged structure in drug discovery. This document provides detailed application notes and protocols for the evaluation of the cytotoxic effects of a specific derivative, 1,4-Dihydro-6-methylquinoxaline-2,3-dione, on cancer cell lines. While comprehensive peer-reviewed studies detailing the specific cytotoxic activity of this compound are limited, this guide offers a framework for its investigation based on the known activities of structurally related quinoxaline-2,3-dione compounds.
Data Presentation: Cytotoxicity of Quinoxaline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential efficacy of this compound.
| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | MTT | 0.073 | Adriamycin (0.12 µM), Cis-platin (2.67 µM)[2] |
| Quinoxaline Derivative 11g | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 4.50 | Doxorubicin (8.29 µM), Sorafenib (7.33 µM)[3] |
| Quinoxaline Derivative 11g | HCT-116 (Colon Carcinoma) | Not Specified | 2.40 | Doxorubicin (9.65 µM), Sorafenib (9.41 µM)[3] |
| Quinoxaline Derivative 11g | MCF-7 (Breast Adenocarcinoma) | Not Specified | 5.90 | Doxorubicin (7.68 µM), Sorafenib (7.23 µM)[3] |
| Quinoxaline Derivative 11e | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 5.34 | Doxorubicin, Sorafenib[3] |
| Quinoxaline Derivative 11e | HCT-116 (Colon Carcinoma) | Not Specified | 4.19 | Doxorubicin, Sorafenib[3] |
| Quinoxaline Derivative 11e | MCF-7 (Breast Adenocarcinoma) | Not Specified | 6.06 | Doxorubicin, Sorafenib[3] |
| Quinoxaline Derivative VIIIc | HCT116 (Colon Carcinoma) | MTT | 2.5 | Doxorubicin[4] |
| Quinoxaline Derivative VIIIc | MCF-7 (Breast Adenocarcinoma) | MTT | 9.0 | Doxorubicin[4] |
| Quinoxaline Derivative XVa | HCT116 (Colon Carcinoma) | MTT | 4.4 | Doxorubicin[4] |
| Quinoxaline Derivative XVa | MCF-7 (Breast Adenocarcinoma) | MTT | 5.3 | Doxorubicin[4] |
| Quinoxaline Derivative VIIIa | HepG2 (Hepatocellular Carcinoma) | MTT | 9.8 | Doxorubicin[4] |
Postulated Signaling Pathways for Quinoxaline Derivatives
Several quinoxaline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target for many quinoxaline compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][6][7][8] Inhibition of VEGFR-2 can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and metastasis. Furthermore, some quinoxaline derivatives have been found to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[4]
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Experimental Protocols
The following are generalized protocols for foundational in vitro assays to determine the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Caption: A streamlined workflow for the detection of apoptosis via Annexin V/PI staining.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for AMPA Receptor Binding Assay using Quinoxaline-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor binding assays using quinoxaline-2,3-dione derivatives. Quinoxaline-2,3-diones are a well-established class of competitive antagonists for the AMPA receptor, making them valuable tools for studying receptor function and for the development of novel therapeutics targeting glutamatergic neurotransmission.[1]
Introduction
The AMPA receptor, a key ionotropic glutamate receptor in the central nervous system, plays a crucial role in fast excitatory synaptic transmission.[2] Its modulation is implicated in numerous neurological and psychiatric disorders. Quinoxaline-2,3-dione derivatives act as competitive antagonists by binding to the glutamate binding site on the AMPA receptor, thereby inhibiting its activation.[1] This document outlines the protocols for a competitive radioligand binding assay to determine the binding affinity of these compounds.
Data Presentation: Binding Affinities of Quinoxaline-2,3-dione Derivatives
The following table summarizes the binding affinities (IC50 values) of representative quinoxaline-2,3-dione derivatives for the AMPA receptor, as determined by [3H]AMPA binding assays.
| Compound | R1 (Position 6) | R2 (Position 7) | N-1 Substituent | IC50 (µM) for [³H]AMPA Binding | Reference |
| DNQX | NO₂ | NO₂ | H | 0.74 | [3] |
| Analog 2a | CH₃ | CH₃ | (S)-CH₂CH(NH₂)COOH | 51 | [3] |
| Analog 2c | CH₃ | CH₃ | (R)-CH₂CH(NH₂)COOH | 22 | [3] |
| Analog 2b | H | H | (S)-CH₂CH(NH₂)COOH | 0.23 | [3] |
| PNQX | (complex ring) | (complex ring) | H | 0.063 | [4] |
| Sarcosine analog 9 | (complex ring) | (complex ring) | H | 0.14 | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay for AMPA Receptors
This protocol details the methodology for determining the binding affinity of quinoxaline-2,3-dione derivatives to AMPA receptors using a competitive radioligand binding assay with [3H]AMPA.
Materials:
-
Test Compounds: Quinoxaline-2,3-dione derivatives.
-
Radioligand: [3H]AMPA (specific activity > 20 Ci/mmol).[5]
-
Unlabeled Ligand: L-Glutamate or AMPA for determination of non-specific binding.
-
Membrane Preparation: Rat cortical membranes or membranes from cells expressing AMPA receptors.
-
Binding Buffer: 50 mM Tris-HCl, 100 mM KSCN, pH 7.4. The inclusion of KSCN can increase specific binding.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Wash the pellet by resuspending in fresh ice-cold lysis buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Protein concentration can be determined using a BCA or Bradford protein assay.
-
-
Binding Assay:
-
Set up the assay in 96-well plates or individual tubes.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]AMPA (at a final concentration at or below its Kd, typically 5-10 nM), and 150 µL of the membrane preparation.[7][8]
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled L-Glutamate or AMPA (e.g., 1 mM), 50 µL of [3H]AMPA, and 150 µL of the membrane preparation.[7]
-
Competitive Binding: Add 50 µL of varying concentrations of the quinoxaline-2,3-dione test compound, 50 µL of [3H]AMPA, and 150 µL of the membrane preparation.[7] A typical concentration range for the test compound would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Incubate all tubes/plates at 4°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the filters to soak in the cocktail for at least 4 hours or overnight.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding from the total binding CPM.
-
IC50 Determination: Plot the percentage of specific [3H]AMPA binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[9]
-
Visualizations
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling and points of regulation.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Neuroprotective Assays of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The protocols detailed below encompass in vitro and in vivo methodologies to assess the compound's efficacy in mitigating neuronal damage, oxidative stress, and apoptosis, key pathological features of neurodegenerative diseases.
Introduction to this compound and its Neuroprotective Potential
Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally, this compound belongs to this class of heterocyclic compounds. While direct extensive experimental data on this specific molecule is emerging, its structural analogs have shown promise as neuroprotective agents.[1] The core quinoxaline-2,3-dione scaffold is known to interact with various biological targets, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in excitatory neurotransmission.[1][2] Dysregulation of AMPA receptor activity is implicated in excitotoxicity, a common pathway of neuronal death in neurodegenerative disorders. Therefore, antagonism of this receptor is a plausible mechanism for neuroprotection.[3][4] Furthermore, quinoxaline derivatives have been reported to exhibit antioxidant properties, potentially through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5][6]
These application notes will guide researchers through a systematic evaluation of this compound, from initial in vitro screening for cytotoxicity and neuroprotective efficacy to in vivo validation in established animal models of neurodegeneration.
Data Presentation: In Vitro Efficacy of Structurally Related Quinoxaline Derivatives
The following tables summarize quantitative data from published studies on the neuroprotective effects of various quinoxaline derivatives. This information can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Analogs
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Radioligand Binding | AMPA Receptor | 0.2 | [1] |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | Electrophysiology | AMPA Receptor | 0.5 | [1] |
| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) | Radioligand Binding | Quisqualate Subtype | 0.15 | [2] |
Table 2: Neuroprotective Effects of 6-Aminoquinoxaline Derivatives in Cellular Models
| Compound | Cellular Model | Neurotoxic Insult | Assay | Key Finding | Reference |
| MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) | Primary midbrain cultures | Spontaneous degeneration | Immunocytochemistry | Substantial protection of dopaminergic neurons | [7] |
| PAQ | Cellular models of Parkinson's Disease | Oxidative stress | Cell Viability | Superior neuroprotection compared to MPAQ | [8] |
Experimental Protocols: In Vitro Assays
A critical initial step in evaluating a novel compound is to determine its potential neuroprotective properties and assess its safety profile in vitro. The following are detailed protocols for a panel of standard neuroprotective assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours to assess for direct toxicity. In parallel, for neuroprotection assessment, pre-treat cells with the compound for 2 hours before inducing toxicity.
-
Induction of Neurotoxicity: Following pre-treatment, add the chosen neurotoxin (e.g., 100 µM 6-OHDA) to the appropriate wells and incubate for another 24 hours. Include a vehicle control (no compound, no toxin) and a toxin-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
This assay quantifies the level of intracellular ROS, a key indicator of oxidative stress, using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[13][14][15][16][17]
Materials:
-
Neuronal cell line
-
This compound
-
Oxidative stress inducer (e.g., H2O2 or Rotenone)
-
DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat cells with different concentrations of this compound for 2 hours.
-
DCFDA Loading: Remove the medium and wash the cells with warm HBSS. Add 100 µL of 10 µM DCFDA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with HBSS to remove excess DCFDA. Add the oxidative stress inducer (e.g., 100 µM H2O2) in HBSS to the designated wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][18][19][20][21]
Materials:
-
Neuronal cell line
-
This compound
-
Apoptosis inducer (e.g., Staurosporine or the neurotoxin used in the viability assay)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Treatment: Seed and treat cells with this compound and the apoptosis inducer as described in the MTT assay protocol.
-
Cell Lysis: After treatment, collect and lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate, followed by the addition of the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/460 nm (for fluorometric) using a microplate reader.
Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote neurite extension, a crucial process for neuronal development and regeneration.[22][23][24][25][26]
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
This compound
-
96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Cell Differentiation: Seed SH-SY5Y cells on coated plates and differentiate them for 5-7 days in differentiation medium.
-
Compound Treatment: Replace the differentiation medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Imaging: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a high-content imaging system.
-
Analysis: Quantify neurite length and number of neurites per cell using image analysis software.
Experimental Protocols: In Vivo Models
Following promising in vitro results, the neuroprotective efficacy of this compound should be evaluated in established animal models of neurodegenerative diseases.
MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to study the pathogenesis of Parkinson's disease and to test potential therapeutic agents.[27][28][29][30]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound
-
Saline solution
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)
Protocol:
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a pre-determined period (e.g., 7 days) prior to MPTP administration and continue throughout the study.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[30] A saline-injected group will serve as the control.
-
Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at 7 and 14 days post-MPTP injection.
-
Histological Analysis: At the end of the study (e.g., day 14), sacrifice the animals and perfuse with 4% paraformaldehyde. Collect the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
Scopolamine-Induced Memory Impairment Model
This model is used to screen for compounds with potential cognitive-enhancing and anti-amnesic effects, relevant to Alzheimer's disease.[31][32][33][34][35]
Animals:
-
Male Wistar rats or Swiss albino mice
Materials:
-
Scopolamine hydrobromide
-
This compound
-
Saline solution
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Protocol:
-
Compound Administration: Administer this compound orally for a specified period (e.g., 14 days).
-
Induction of Amnesia: On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.[33][35]
-
Behavioral Testing:
-
Y-maze: Assess spontaneous alternation behavior as a measure of spatial working memory.
-
Morris Water Maze: Evaluate spatial learning and memory by training the animals to find a hidden platform in a pool of water.
-
-
Biochemical Analysis: After behavioral testing, brain tissue can be collected to measure levels of acetylcholine and the activity of acetylcholinesterase, as well as markers of oxidative stress.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed neuroprotective signaling pathways of quinoxaline derivatives and the experimental workflows for the described assays.
Signaling Pathways
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflows
Caption: Workflow for in vitro neuroprotective assays.
Caption: Workflow for in vivo neuroprotection studies.
References
- 1. promega.com [promega.com]
- 2. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA antagonists inhibit the extracellular signal regulated kinase pathway and suppress lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. scribd.com [scribd.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. abcam.cn [abcam.cn]
- 20. mpbio.com [mpbio.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. innoprot.com [innoprot.com]
- 24. Neurite Outgrowth & Mitosis Assay Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. njppp.com [njppp.com]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. mdpi.com [mdpi.com]
- 35. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluation of the Anti-inflammatory Activity of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including anti-inflammatory properties.[1][2] These compounds often exert their effects by modulating key inflammatory pathways.[2] This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a specific member of the quinoxaline family. The methodologies detailed herein cover essential in vitro and in vivo assays to characterize the compound's mechanism of action and efficacy.
Hypothesized Mechanism of Action
The anti-inflammatory properties of quinoxaline derivatives are often attributed to their ability to inhibit critical inflammatory modulators.[2] Key mechanisms include the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), inhibition of enzymes such as Cyclooxygenase (COX), and interference with major signaling cascades like the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[2][3] The NF-κB pathway is a primary regulator of inflammatory responses, making it a crucial target for anti-inflammatory drug discovery.[4][5]
Below is a diagram illustrating the general workflow for assessing the anti-inflammatory properties of a test compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)
This assay assesses the ability of the test compound to inhibit the production of TNF-α and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).[1]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[1][7]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 18-24 hours.[1][6]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer’s instructions.[8][9]
-
Data Analysis: Calculate the percentage inhibition of each cytokine compared to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit cytokine production by 50%).
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
This compound
-
LPS
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[1]
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with the test compound and LPS as described in Protocol 1.
-
Supernatant Collection: After a 24-hour incubation, collect 100 µL of supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample.[1]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and highly reproducible animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[10][11]
Materials:
-
Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)[10]
-
Reference drug (e.g., Diclofenac sodium, 10 mg/kg)[12]
-
Digital Plethysmometer or calipers
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Test Compound (multiple doses), and Reference Drug.
-
Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[10] The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[10]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Target | IC₅₀ (µM) |
|---|---|---|
| Cytokine Inhibition | TNF-α | [Insert Value] |
| IL-6 | [Insert Value] | |
| Nitric Oxide Inhibition | NO Production | [Insert Value] |
| COX Inhibition | COX-1 | [Insert Value] |
| COX-2 | [Insert Value] |
Data to be presented as Mean ± SEM from at least three independent experiments.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
|---|---|---|---|
| Vehicle Control | - | [Insert Value] | - |
| Test Compound | 10 | [Insert Value] | [Insert Value] |
| 25 | [Insert Value] | [Insert Value] | |
| 50 | [Insert Value] | [Insert Value] | |
| Diclofenac Sodium | 10 | [Insert Value] | [Insert Value] |
Values represent Mean ± SEM for n=6 animals per group.
Visualization of Signaling Pathways
Quinoxaline derivatives may inhibit inflammation by targeting the NF-κB signaling pathway.[2] The diagram below illustrates potential points of inhibition within this cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. ijpras.com [ijpras.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis low?
Low yields can stem from several factors, ranging from reaction conditions to purification procedures. Below are common causes and their respective solutions.
| Possible Cause | Potential Solution |
| Incomplete Reaction | The reaction may not have reached completion. Consider increasing the reaction time or temperature. For conventional heating methods, refluxing for 1.5 to 6 hours is typical.[1] Microwave-assisted synthesis can significantly shorten reaction times.[1] |
| Suboptimal Reagent Ratio | An incorrect stoichiometric ratio of 4-methyl-1,2-phenylenediamine and oxalic acid can limit the yield. Ensure accurate measurement and consider a slight excess of the more volatile or less stable reactant. |
| Impurities in Starting Materials | Impurities in the 4-methyl-1,2-phenylenediamine or oxalic acid can interfere with the reaction. Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1] |
| Product Loss During Work-up | The desired product may be lost during filtration, washing, or recrystallization steps.[1] Carefully optimize the purification procedure. For sparingly soluble products, washing with appropriate solvents can be effective. |
| Oxidation of Starting Material | 4-methyl-1,2-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1] It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
The formation of side products is a common issue that can be addressed by modifying the reaction conditions.
| Possible Cause | Potential Solution |
| Decomposition of Oxalic Acid | At high temperatures, oxalic acid can decompose, leading to the formation of unwanted byproducts. Employ milder reaction conditions. Solvent-free grinding at room temperature is a green and efficient alternative that can minimize side product formation.[1][2] |
| Reaction with Solvent | The solvent may not be inert and could be reacting with the starting materials or intermediates.[1] Choose a non-reactive solvent. Water and ethanol are commonly used and are considered green solvent choices.[1] |
| Oxidation of 4-methyl-1,2-phenylenediamine | As mentioned previously, oxidation of the diamine starting material can lead to colored impurities.[1] Performing the reaction under an inert atmosphere can mitigate this issue.[1] |
Q3: The purification of my this compound is proving difficult. What are some effective purification strategies?
Quinoxaline-2,3-diones can be challenging to purify due to their physical properties.
| Possible Cause | Potential Solution |
| Poor Solubility | This compound often exhibits poor solubility in common organic solvents, making purification by column chromatography difficult.[1] |
| Decomposition on Silica Gel | Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[1] It is best to avoid silica gel chromatography if possible.[1] |
| Effective Purification Methods | Recrystallization: This is the most common and effective method. Successful recrystallization has been reported by dissolving the crude product in a 5% NaOH solution and then reprecipitating it by adding dilute HCl.[1] Recrystallization from ethanol is also an option.[1] Washing: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent can be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis typically involves the cyclocondensation reaction of 4-methyl-1,2-phenylenediamine with oxalic acid.[3] This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, or solvent-free grinding.[1][2][4]
Q2: What are some green and efficient methods for this synthesis?
Solvent-free grinding of 4-methyl-1,2-phenylenediamine and oxalic acid at room temperature is an environmentally friendly and efficient method that often results in good yields.[2][5] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times.[1][4]
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques can be used for characterization. The structure can be confirmed using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.[2][3] Purity can be assessed by determining the melting point and using techniques like thin-layer chromatography (TLC).
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinoxaline-2,3-diones
| Method | Reactants | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | o-phenylenediamine, Oxalic acid | 4N HCl | Reflux | 1.5 hours | - | [4] |
| Microwave Irradiation | o-phenylenediamine, Oxalic acid dihydrate | Water | 400 W | 3 min | High | [1][4] |
| Solvent-Free Grinding | o-phenylenediamine, Oxalic acid dihydrate | None | Room Temperature | 5-10 min | Good | [1][2] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from methods described for the synthesis of similar quinoxaline-2,3-diones.[1][4]
-
Reactant Mixture: In an open beaker, thoroughly mix a powdered mixture of 4-methyl-1,2-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g).
-
Water Addition: Add 1 mL of water and mix thoroughly.
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[1][4]
-
Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Crystallization: Allow the solution to stand at room temperature. The product will crystallize out.
-
Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain pure crystals.[1]
Protocol 2: Solvent-Free Synthesis of this compound by Grinding
This protocol is based on a green chemistry approach for the synthesis of quinoxaline-2,3-diones.[2][5]
-
Reactant Grinding: In a mortar, thoroughly grind a mixture of 4-methyl-1,2-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g) with a pestle at room temperature in an open atmosphere.[2]
-
Melt Formation: Continue grinding until the mixture turns into a melt.[2]
-
Reaction Completion: Continue to grind the mixture occasionally for 5-10 minutes.
-
Purification: Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. Our goal is to assist in identifying and mitigating the formation of common side products to enhance the yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants for the synthesis of this compound?
The most common synthesis route involves the condensation reaction between 4-methyl-1,2-phenylenediamine and a C2-dicarbonyl compound, typically oxalic acid or diethyl oxalate.
Q2: What is the most common side product observed during this synthesis?
The formation of 5-methyl-1H-benzo[d]imidazole-2,3-dione is a significant side reaction, particularly when using oxalic acid under certain conditions. This occurs through a competing intramolecular cyclization pathway.
Q3: What reaction conditions tend to favor the formation of the benzimidazole side product?
Higher reaction temperatures and strongly acidic conditions can promote the rearrangement that leads to the formation of the benzimidazole derivative. Careful control of these parameters is crucial for minimizing this side product.
Q4: Can I use purification techniques to remove the benzimidazole side product?
While purification is possible, preventing the formation of the side product is often a more efficient strategy. Recrystallization can be employed for purification. For instance, the desired quinoxaline-2,3-dione can be recrystallized from a 5% NaOH solution followed by acidification with dilute HCl.[1] However, complete separation can be challenging due to the structural similarities between the product and the side product.
Q5: Are there "green" synthesis methods available that can reduce side product formation?
Yes, solvent-free grinding of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate at room temperature is an environmentally friendly method that can provide good yields of the desired product with potentially reduced side product formation.[2] Microwave-assisted synthesis is another rapid and efficient alternative.[1][3]
Troubleshooting Guide
Unsatisfactory yields and the presence of impurities are common challenges in the synthesis of this compound. The following table summarizes potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or consider a more forcing method like microwave irradiation.[1] |
| Suboptimal reaction temperature. | Optimize the temperature. While higher temperatures can increase the rate, they may also promote side reactions. | |
| Impure starting materials. | Ensure the purity of 4-methyl-1,2-phenylenediamine and oxalic acid/diethyl oxalate. Recrystallize starting materials if necessary. | |
| Significant Benzimidazole Side Product Formation | Reaction conditions favor rearrangement. | Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids. Consider using milder reaction conditions or a solvent-free grinding method.[2] |
| Presence of Colored Impurities | Oxidation of the 4-methyl-1,2-phenylenediamine starting material. | Use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | Similar solubility of the desired product and side products. | Optimize the reaction to minimize side product formation. For purification, attempt recrystallization from a 5% NaOH solution followed by acidification with dilute HCl.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis with Minimized Side Product Formation
This protocol is adapted from standard procedures and optimized to reduce the formation of the benzimidazole side product.
Materials:
-
4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)
-
Oxalic acid dihydrate (1.26 g, 10 mmol)
-
4N Hydrochloric Acid (20 mL)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine in 20 mL of 4N HCl.
-
Add oxalic acid dihydrate to the suspension.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Green Synthesis
This method offers a rapid and efficient synthesis with potentially higher purity.[1][3]
Materials:
-
4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)
-
Oxalic acid dihydrate (1.26 g, 10 mmol)
-
Deionized water (1 mL)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the powdered 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of deionized water and mix to form a paste.
-
Irradiate the mixture in a microwave synthesizer at a moderate power (e.g., 400 W) for 3-5 minutes.
-
Allow the vessel to cool to room temperature.
-
Add 50 mL of deionized water to the reaction mixture and stir.
-
Collect the solid product by vacuum filtration and wash with deionized water.
-
The product can be further purified by recrystallization as described in Protocol 1.
Visualizations
To aid in understanding the reaction pathways, the following diagrams are provided.
Caption: Reaction pathways for the synthesis of this compound and the benzimidazole side product.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Optimization of reaction conditions for quinoxaline-2,3-dione synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of quinoxaline-2,3-diones.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my quinoxaline-2,3-dione synthesis low?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine and oxalic acid (or its derivative) can limit the yield.[1]
-
Solution: Ensure you are using the correct molar ratios as specified in your chosen protocol.
-
-
Impurities in Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can interfere with the reaction.[1][3]
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.[1]
-
Solution: Carefully optimize the purification procedure. For products with low solubility, washing with appropriate solvents like diethyl ether can be effective. For others, careful recrystallization is recommended.[3]
-
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the o-phenylenediamine can lead to lower yields and may require longer reaction times.[3]
-
Solution: Be prepared for longer reaction times and potentially lower yields with these substrates. Consider more forcing reaction conditions if necessary.
-
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
Possible Causes & Solutions:
-
Side Reactions of Oxalic Acid: At high temperatures, oxalic acid can decompose, leading to unwanted byproducts.[1]
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities.[1]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Degassing solvents before use is also a good practice.
-
-
Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.
Q3: The purification of my quinoxaline-2,3-dione is proving difficult. What are some effective purification strategies?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[1]
-
Decomposition on Silica Gel: Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[1]
-
Solution: Avoid silica gel chromatography if possible. If it is necessary, use a deactivated silica gel and a fast elution system.
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various reported synthesis protocols for the parent 1,4-dihydroquinoxaline-2,3-dione.
| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | o-phenylenediamine, Oxalic acid dihydrate | 4N HCl | Reflux | 1.5 hours | - | [6] |
| Microwave Irradiation | o-phenylenediamine, Oxalic acid dihydrate | Water (1 mL) | 400 W | 3 min | 88% | [2] |
| Solvent-Free Grinding | o-phenylenediamine, Oxalic acid dihydrate | None | Room Temp | 5-10 min | High | [1][4] |
| Conventional Heating | o-phenylenediamine, Oxalic acid dihydrate | Oil Bath | Reflux | 1.5 hours | - | [2] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
Here are detailed methodologies for key experiments in the synthesis of quinoxaline-2,3-diones.
Protocol 1: Solvent-Free Synthesis by Grinding
This method is environmentally friendly and often results in high yields in a short amount of time.[3][4]
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Mortar and pestle
-
-
Procedure:
-
Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes.
-
The resulting solid can be crystallized from water to obtain the pure product.[1]
-
Protocol 2: Microwave-Assisted Synthesis
This method significantly reduces reaction time compared to conventional heating.[2]
-
Materials:
-
o-Phenylenediamine (0.01 mol, 1.08 g)
-
Oxalic acid dihydrate (0.01 mol, 1.26 g)
-
Water (1 mL)
-
-
Procedure:
-
In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for the product to crystallize.
-
Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[2]
-
Protocol 3: Conventional Heating in Acidic Water
This is a traditional method for the synthesis of quinoxaline-2,3-dione.
-
Materials:
-
Oxalic acid dihydrate (30 g, 0.238 mol)
-
Water (100 mL)
-
Concentrated HCl (4.5 mL)
-
o-Phenylenediamine (22 g, 0.204 mol)
-
Ice
-
Ethanol for recrystallization
-
-
Procedure:
-
Heat a solution of oxalic acid dihydrate in 100 mL of water in a round-bottom flask.
-
Add 4.5 mL of concentrated HCl to the hot solution.
-
Slowly add the o-phenylenediamine to the reaction mixture.
-
Heat the mixture under reflux for 20 minutes.
-
Cool the reaction mixture by adding ice, which will cause a solid to precipitate.
-
Filter the solid product and wash it with water.
-
Purify the product by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione as white crystals.
-
Visualizations
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. ijpda.org [ijpda.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Recovery After Purification | Poor Solubility: The compound has low solubility in many common organic solvents, leading to loss during transfer and filtration.[1] | - Recrystallization: This is the most effective method. Use a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixture of 5% NaOH and dilute HCl have been used successfully.[1] - Solid Loading for Chromatography: If column chromatography is necessary, pre-adsorb the crude product onto a small amount of silica gel to prevent precipitation on the column.[2] |
| Product Precipitation on Chromatography Column: The compound may precipitate if it has low solubility in the chromatography solvents.[2] | - Ensure the crude product is fully dissolved before loading it onto the column.[2] - If solubility is an issue, consider solid loading by pre-adsorbing the sample onto silica gel.[2] | |
| Product Co-elutes with Impurities | Lack of Selectivity in Solvent System: The chosen solvent system for chromatography may not be adequate to separate the product from closely eluting impurities.[2] | - Optimize TLC: Experiment with various solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before scaling up to column chromatography.[2] - Gradient Elution: Gradually increase the polarity of the eluent during column chromatography to improve separation.[2] |
| Product Decomposition During Purification | Sensitivity to Acidic Silica Gel: Quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1][2] | - Deactivate Silica Gel: Flush the column with a solvent system containing a small amount of triethylamine (1-3%).[2] - Alternative Stationary Phases: Consider using alumina or reverse-phase C18 silica.[2] - Avoid Silica Gel Chromatography: If possible, rely on recrystallization for purification.[1] |
| Colored Impurities in Final Product | Oxidation of Starting Materials or Product: The o-phenylenediamine starting material or the product itself can be susceptible to oxidation, leading to colored impurities.[1] | - Inert Atmosphere: Run the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] - Degas Solvents: Use degassed solvents to minimize oxidation.[1] - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration.[2] |
| Streaking or Immobile Spots on TLC | Inappropriate Solvent System or Compound Properties: The compound may be too polar for the chosen eluent or may be interacting strongly with the stationary phase. | - Increase Solvent Polarity: Use a more polar solvent system for the TLC. - Add an Acid/Base: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its low solubility in many common organic solvents, which complicates purification by column chromatography, and its potential to decompose on standard silica gel.[1][2] Additionally, the starting materials can be prone to oxidation, leading to colored impurities that need to be removed.[1]
Q2: Which purification method is most recommended for this compound?
A2: Recrystallization is the most common and effective method for purifying this compound.[1] Successful recrystallization has been reported using ethanol or by dissolving the crude product in a 5% NaOH solution and then reprecipitating it with dilute HCl.[1]
Q3: Can I use column chromatography for purification? What precautions should I take?
A3: While possible, column chromatography can be challenging due to the compound's poor solubility and potential for decomposition on silica gel.[1][2] If you must use this method, consider the following:
-
Deactivate the silica gel with a triethylamine-containing solvent system.[2]
-
Use an alternative stationary phase like alumina or C18 reverse-phase silica .[2]
-
Employ gradient elution to improve separation from impurities.[2]
-
If the compound has low solubility in the eluent, use solid loading by pre-adsorbing it onto silica gel.[2]
Q4: My purified product is still colored. How can I remove the color?
A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[1] During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities.[2] After gently heating and swirling the mixture, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Q5: How can I improve the yield of my purification?
A5: To improve the yield, focus on minimizing product loss during each step:
-
For recrystallization, ensure you use the minimum amount of hot solvent to dissolve the product to maximize crystal formation upon cooling.
-
When filtering, wash the collected crystals with a small amount of cold solvent to avoid redissolving the product.[2]
-
If using chromatography, carefully select your solvent system to ensure the product elutes efficiently without excessive band broadening.[2]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [3] |
| Melting Point | 112 °C[4] |
| Boiling Point | 467 °C at 760 mmHg[4] |
| Solubility | Slightly soluble in Dimethylformamide.[4] Water solubility is very low (9.08e-04 M).[5] |
| pKa | 10.61 ± 0.20 (Predicted)[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Gently heat and swirl the mixture for a few minutes.[2]
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.[2]
Protocol 2: Purification by Acid-Base Recrystallization
-
Dissolution: Dissolve the crude product in a 5% aqueous NaOH solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with dilute HCl. The purified product will precipitate out.[1]
-
Isolation and Drying: Filter the solid product, wash it with water, and dry it thoroughly to obtain colorless crystals.[1]
Visualization
References
1,4-Dihydro-6-methylquinoxaline-2,3-dione solubility problems and solutions
Welcome to the technical support center for 1,4-dihydro-6-methylquinoxaline-2,3-dione (CAS: 6309-61-1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in research and development, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
This compound is a heterocyclic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[1][2] It typically appears as a white to almost white crystalline powder.[3][4]
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [3][4] |
| Melting Point | 112 °C | [1] |
| Boiling Point | 467 °C at 760 mmHg | [1] |
| pKa (Predicted) | 10.61 ± 0.20 | [1][5] |
Q2: What is the general solubility profile of this compound?
This compound, like many quinoxaline-2,3-dione derivatives, exhibits poor solubility in aqueous solutions and many common organic solvents.[6][7] This is a significant challenge for researchers, especially in biological assays that require aqueous buffers.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| Water (Predicted) | 9.08e-04 M | [5] |
| Dimethylformamide (DMF) | Slightly soluble | [1] |
Note: While general quinoxalines can be water-soluble, the dione structure significantly reduces aqueous solubility.[8][9][10]
Q3: Are there any proven strategies to enhance the aqueous solubility of quinoxaline-2,3-dione derivatives?
Yes, several methods have been successfully employed to increase the aqueous solubility of this class of compounds. The primary strategies involve either chemical modification or advanced formulation techniques.[6]
-
Chemical Derivatization: Introducing polar or ionizable functional groups to the quinoxaline skeleton can dramatically increase water solubility. A notable example is the development of the AMPA antagonist ZK200775, where a methylphosphonate group was added to the quinoxalinedione structure, boosting its aqueous solubility to 25 mg/mL at physiological pH.[6] Similarly, converting the compound into a salt form, such as the disodium salt of NBQX, renders it readily water-soluble.[6]
-
Formulation with Excipients:
-
Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble quinoxaline-2,3-dione, forming an inclusion complex that has a higher apparent solubility in water.[6]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[6]
-
Co-crystals: Forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a suitable coformer can modify the compound's physicochemical properties, including its solubility.[6]
-
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter when working with this compound.
Issue 1: Compound precipitates out of solution during biological assays.
Problem: You have dissolved the compound in an organic solvent like DMSO for a stock solution, but upon dilution into an aqueous buffer (e.g., PBS), the compound crashes out.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes & Solutions:
-
High Organic Solvent Concentration: The final concentration of the organic solvent (like DMSO) in your aqueous buffer may be too low to keep the compound dissolved.
-
Solution: While increasing the DMSO concentration might help, it can be toxic to cells. Aim to keep the final DMSO concentration below 1%, and ideally below 0.5%. You may need to prepare a more concentrated stock solution to achieve this.
-
-
Exceeding Aqueous Solubility Limit: The final concentration of your compound exceeds its maximum solubility in the aqueous buffer.
-
Solution: Determine the maximum solubility of the compound in your specific assay buffer. You may need to perform a dose-response experiment at lower, more soluble concentrations.
-
-
Lack of Solubilizing Agents: The buffer may lack components that aid in solubility.
-
Solution: Consider adding a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) or using a co-solvent system if your experimental design permits.
-
Issue 2: Difficulty dissolving the compound for stock solution preparation.
Problem: The compound does not readily dissolve in common solvents like DMSO or DMF at the desired concentration.
Possible Causes & Solutions:
-
Insufficient Solvent Volume or Time: You may not be using enough solvent or allowing enough time for dissolution.
-
Solution: Try increasing the solvent volume. Gentle heating (e.g., to 37-50°C) and vortexing or sonication can significantly aid dissolution. Always check the compound's stability at higher temperatures before heating.
-
-
Solvent Choice: While DMSO and DMF are common choices, they may not be optimal for this specific compound at high concentrations.
-
Solution: Consider using a small amount of a basic solvent. Quinoxaline-2,3-diones can often be dissolved in a dilute aqueous base like 5% NaOH and then neutralized, although this may not be suitable for all applications.[7]
-
Issue 3: The chosen solubility enhancement method is not effective.
Problem: Attempts to use cyclodextrins or create a nanosuspension are yielding minimal improvement in solubility.
Troubleshooting Steps:
-
Cyclodextrin Complexation:
-
Wrong Cyclodextrin Type: The size of the cyclodextrin cavity is crucial for forming a stable complex. Experiment with different types (e.g., α-, β-, γ-cyclodextrin) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to find the best fit.[6]
-
Inefficient Complexation Method: The method of preparation matters. Compare methods like physical mixing, kneading, co-evaporation, and freeze-drying to see which yields the highest complexation efficiency and solubility improvement.[6]
-
-
Nanosuspension Formulation:
-
Instability and Aggregation: The nanosuspension particles are aggregating and settling over time. This is often due to insufficient stabilization.
-
Solution: The choice of stabilizer is critical. Use a combination of steric stabilizers (e.g., polymers like HPMC, PVP) and electrostatic stabilizers (e.g., surfactants like SDS, Docusate Sodium). Measure the zeta potential of the suspension; a value far from zero (e.g., > |30| mV) indicates better electrostatic stability.[6]
-
Experimental Protocols
Protocol 1: General Method for Synthesis of the Quinoxaline-2,3-dione Core
This protocol describes a common method for synthesizing the parent quinoxaline-2,3-dione ring system, which can be adapted for the 6-methyl derivative by using 4-methyl-o-phenylenediamine as a starting material.[6]
Materials:
-
o-Phenylenediamine (or substituted derivative)
-
Oxalic acid dihydrate
-
4.0 M Hydrochloric acid (HCl)
-
Round-bottom flask, condenser, heating mantle, stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine derivative (5 mmol) and oxalic acid dihydrate (5 mmol).
-
Add 50 mL of 4.0 M HCl.
-
Heat the mixture under reflux with constant stirring for approximately three hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove any remaining acid.
-
Dry the product, for example, in a vacuum oven.
Protocol 2: Purification by Recrystallization (Base-Acid Method)
Quinoxaline-2,3-diones often have poor solubility, making standard recrystallization challenging. This method takes advantage of the acidic protons on the nitrogen atoms.[7]
Materials:
-
Crude this compound
-
5% Sodium hydroxide (NaOH) solution
-
Dilute Hydrochloric acid (HCl) (e.g., 1 M)
-
Beakers, stirring apparatus, filtration apparatus
Procedure:
-
Dissolve the crude solid product in a minimal amount of 5% NaOH solution with stirring. Gentle warming may be required.
-
Once fully dissolved, filter the solution to remove any insoluble impurities.
-
Slowly add dilute HCl dropwise to the filtrate while stirring continuously.
-
The purified product will precipitate as the solution is neutralized and then becomes acidic.
-
Continue adding HCl until no more precipitate forms.
-
Filter the purified solid product.
-
Wash the solid with cold deionized water to remove any salt byproducts.
-
Dry the final product thoroughly.
Diagram: Solubility Enhancement Strategies
Caption: Overview of strategies to improve compound solubility.
References
- 1. Cas 6309-61-1,this compound | lookchem [lookchem.com]
- 2. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
Navigating the Synthesis of Quinoxaline-2,3-diones: A Technical Support Guide
For researchers, scientists, and professionals in the field of drug development, the synthesis of quinoxaline-2,3-diones is a critical process, given their significant pharmacological activities. However, the path to obtaining pure compounds is often fraught with challenges, primarily the formation of impurities. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and insights into avoiding unwanted side products.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of quinoxaline-2,3-diones, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Question 1: Why are my reaction yields consistently low?
Answer: Low yields in quinoxaline-2,3-dione synthesis can be attributed to several factors:
-
Incomplete Reactions: The reaction may not have reached completion due to insufficient time or temperature. For conventional heating methods, a reflux period of at least 1.5-2 hours is often necessary.[1] Consider extending the reaction time or employing more forcing conditions like higher temperatures if the reaction is sluggish.
-
Purity of Starting Materials: Impurities present in the initial reactants, such as o-phenylenediamine or oxalic acid and its derivatives, can lead to the formation of side products, thereby consuming the reactants and reducing the yield of the desired product.[1] It is crucial to use high-purity starting materials.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields. Ensure that an equimolar (1:1) ratio of o-phenylenediamine to the oxalate source is used for optimal results.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the o-phenylenediamine can decrease the nucleophilicity of the amino groups, leading to lower yields and requiring longer reaction times.[1]
-
Product Loss During Work-up: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps. Careful handling and optimization of these procedures are essential to maximize product recovery.
Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: The formation of side products is a common hurdle. Here are the primary causes and mitigation strategies:
-
Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which results in the formation of colored impurities, giving the reaction mixture and final product a darker appearance.[1][2] To prevent this, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Formation of Benzimidazoles: Under certain conditions, particularly with strong acids and high temperatures, rearrangement of the quinoxaline structure can occur, leading to the formation of benzimidazole derivatives.[3] Using milder reaction conditions can help to avoid this side reaction.
-
Incomplete Cyclization: If the reaction conditions are too mild or the reaction time is insufficient, partially reacted intermediates may be isolated instead of the desired fully cyclized quinoxaline-2,3-dione.[1] Ensuring adequate heating and reaction time will favor the formation of the thermodynamically stable six-membered ring.[1]
Question 3: Purification of the final product is proving to be difficult. What are the most effective purification strategies?
Answer: Quinoxaline-2,3-diones are often challenging to purify due to their low solubility in many common organic solvents.
-
Recrystallization: This is the most widely used and effective method for purifying quinoxaline-2,3-diones.[1]
-
Washing: If the desired product is a solid with low solubility, washing the crude material with a suitable solvent in which the impurities are soluble can be a simple and effective purification step.
-
Avoid Silica Gel Chromatography: It is generally advised to avoid purification by silica gel column chromatography, as quinoxaline-2,3-diones can be unstable on silica, leading to decomposition.[2][4]
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method can significantly impact the reaction time and yield. The following table summarizes quantitative data for different approaches to the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione.
| Synthesis Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate | Reflux in water with conc. HCl | 20 min | 98% | [5] |
| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid Dihydrate | 400 W, water | 3 min | 88% | [6] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | Room temperature | 5-20 min | High | [1][5] |
| Reduced Pressure | 1,2-Phenylenediamine, Diethyl Oxalate | 80 °C, ~20 mbar | Overnight | - | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Conventional Heating
This traditional method involves refluxing the reactants in an acidic aqueous solution.[5]
Materials:
-
o-Phenylenediamine (22 g, 0.204 mol)
-
Oxalic acid dihydrate (30 g, 0.238 mol)
-
Concentrated Hydrochloric Acid (4.5 mL)
-
Water (100 mL)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, heat a solution of oxalic acid dihydrate in water.
-
To the hot solution, add the concentrated hydrochloric acid.
-
Slowly add the o-phenylenediamine to the reaction mixture.
-
Heat the mixture under reflux for 20 minutes.
-
Cool the reaction mixture by adding ice, which will cause a solid to precipitate.
-
Filter the solid product and wash it thoroughly with water.
-
Purify the product by recrystallization from ethanol to obtain white crystals of 1,4-dihydro-quinoxaline-2,3-dione.[5]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant reduction in reaction time.[4][6]
Materials:
-
o-Phenylenediamine (1.08 g, 0.01 mol)
-
Oxalic acid dihydrate (1.26 g, 0.01 mol)
-
Water (1 mL for reaction, 100 mL for work-up)
-
5% Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
Procedure:
-
In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[4]
-
Add 100 mL of water and irradiate for an additional minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for the product to crystallize.
-
Filter the precipitated solid and wash with water.
-
Recrystallize the product by dissolving it in a 5% NaOH solution and re-precipitating with dilute HCl.[4]
Protocol 3: Solvent-Free Synthesis by Grinding
This environmentally friendly method is performed at room temperature.[1][5]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Mortar and pestle
-
Water or a water/ethanol mixture (for recrystallization)
Procedure:
-
Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture transforms into a melt.
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Allow the melt to stand at room temperature, with occasional grinding for 5-20 minutes.
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The solidified product is then purified by recrystallization from water or a water/ethanol mixture.[1]
Visualizing the Process
To further clarify the experimental and theoretical aspects of quinoxaline-2,3-dione synthesis, the following diagrams illustrate the general workflow and potential impurity pathways.
Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.
Caption: Common impurity formation pathways in quinoxaline-2,3-dione synthesis.
References
Technical Support Center: 1,4-Dihydro-6-methylquinoxaline-2,3-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to the formation of impurities and low yields during the synthesis of this compound.
Q1: My final product is discolored (e.g., yellow, brown, or black). What is the likely cause and how can I fix it?
A1: Discoloration is a common indicator of impurities, often arising from the oxidation of the 4-methyl-o-phenylenediamine starting material.[1]
-
Troubleshooting Steps:
-
Use High-Purity Starting Materials: Ensure the 4-methyl-o-phenylenediamine and oxalic acid are of high purity. If necessary, recrystallize the starting materials before use.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the diamine starting material.[1]
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Control Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions and decomposition, leading to colored impurities.
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Purification: The colored impurities can often be removed by recrystallization of the crude product.[1]
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Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What leads to its formation and how can it be prevented?
A2: The formation of a benzimidazole byproduct can occur if the oxalic acid has degraded or contains impurities such as other carboxylic acids or aldehydes.[2]
-
Troubleshooting Steps:
-
Assess Purity of Oxalic Acid: Before beginning the synthesis, verify the purity of the oxalic acid using techniques like NMR or melting point analysis. If impurities are detected, use a fresh, high-purity batch.
-
Control Reaction Conditions: Running the reaction under milder conditions (e.g., lower temperature) can sometimes minimize the formation of this byproduct.
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Q3: The yield of my reaction is very low. What are the potential reasons and how can I improve it?
A3: Low yields can result from several factors, including incomplete reaction, loss of product during work-up, or suboptimal reaction conditions.[1]
-
Troubleshooting Steps:
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Reaction Time and Temperature: Ensure the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.[1]
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Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While some methods are solvent-free, others utilize solvents like water, ethanol, or DMF.[1] Experiment with different solvent systems to find the optimal conditions for your specific setup.
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Stoichiometry: Use an equimolar ratio of 4-methyl-o-phenylenediamine and oxalic acid.
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Work-up Procedure: Minimize product loss during filtration and washing steps. Ensure the wash solvent does not excessively dissolve the product.
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Q4: My NMR spectrum shows unreacted starting materials. How can I drive the reaction to completion?
A4: The presence of starting materials in the final product indicates an incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction time and monitor its progress by TLC until the starting materials are no longer visible.
-
Increase Temperature: Gradually increase the reaction temperature. For solvent-based reactions, refluxing for several hours is common.[3]
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Catalyst: While many syntheses of quinoxalinediones do not require a catalyst, in some cases, a mild acid catalyst might help to drive the reaction forward.
-
Q5: How can I effectively purify my crude this compound?
A5: Recrystallization is a highly effective method for purifying this compound.[1][4]
-
Recommended Solvents:
-
Column Chromatography: While possible, quinoxaline-2,3-diones can sometimes be unstable on silica gel, which may lead to decomposition.[1] If column chromatography is necessary, it should be performed with caution.
Data Presentation
The following table summarizes the reaction times and yields for the synthesis of various quinoxaline-2,3-dione derivatives using a solvent-free grinding method. This data illustrates how different substituents on the o-phenylenediamine starting material can affect the reaction outcome.
| Entry | R-group on o-phenylenediamine | Reaction Time (min) | Yield (%) |
| 1 | H | 10 | 92 |
| 2 | 4-Methyl | 15 | 90 |
| 3 | 4-Chloro | 25 | 85 |
| 4 | 4-Nitro | 40 | 78 |
| 5 | 4,5-Dichloro | 30 | 82 |
Data adapted from a solvent-free synthesis study.[2]
Experimental Protocols
Synthesis of this compound (Solvent-Free Method)
This protocol is based on a green chemistry approach that avoids the use of solvents.[2]
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Reactant Preparation: In a mortar, combine 1 mmol of 4-methyl-o-phenylenediamine and 1 mmol of oxalic acid dihydrate.
-
Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. Continue grinding until the solid mixture turns into a melt or a paste.
-
Reaction: Continue to grind the mixture occasionally for approximately 15-20 minutes. The progress of the reaction can be monitored by TLC.
-
Crystallization: Once the reaction is complete, add a small amount of water or a water/ethanol (1:1) mixture to the mortar to induce crystallization.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a 5% NaOH solution followed by acidification with dilute HCl.[1]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol that can be adapted for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B over 15-20 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d6.
-
¹H NMR: Acquire a proton NMR spectrum. For this compound, you would expect to see signals corresponding to the methyl protons, the aromatic protons, and the N-H protons.[2]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show signals for the methyl carbon, the aromatic carbons, and the carbonyl carbons.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low purity issues.
Caption: Potential side reactions leading to impurities.
References
Technical Support Center: Crystallization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the crystallization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. This resource offers troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and illustrative diagrams to facilitate successful crystallization experiments.
Troubleshooting Guides
This section addresses specific challenges that may arise during the crystallization of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: No Crystal Formation
-
Question: I have dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
-
Answer: The lack of crystal formation, a common issue in crystallization, can be attributed to several factors:
-
Insufficient Supersaturation: The concentration of the compound in the solution may not be high enough to initiate crystal nucleation.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and the inclusion of impurities.
-
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. If the compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.
-
Solution: If you suspect impurities are hindering crystallization, consider purifying the crude product using column chromatography before attempting recrystallization. A common eluent system for quinoxaline derivatives is a mixture of hexane and ethyl acetate.
-
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide sufficient sites for the initial crystals to form.
-
Solution: Induce nucleation by scratching the inner surface of the flask with a glass rod at the air-solvent interface. Alternatively, if you have a pure crystal of the compound, you can "seed" the solution by adding a tiny crystal to act as a template for crystal growth.
-
-
Issue 2: Oiling Out Instead of Crystallizing
-
Question: Upon cooling, my compound separates as an oil rather than forming solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the overall concentration. Allow the solution to cool more slowly.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For instance, if you are using a single solvent, consider adding a co-solvent that reduces the overall solvating power more gradually upon cooling.
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Lower the Initial Temperature: Dissolve the compound at a slightly lower temperature to reduce the temperature gradient during cooling.
-
-
Issue 3: Poor Crystal Quality or Small Crystal Size
-
Question: I have obtained crystals, but they are very small (like a powder) or appear to be of poor quality. How can I grow larger, higher-quality crystals?
-
Answer: The rate of cooling is a critical factor in determining crystal size and quality. Rapid cooling often leads to the formation of many small crystals, which can trap impurities.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop, undisturbed. Once it has reached room temperature, you can then move it to a colder environment (like a refrigerator or an ice bath) to maximize the yield. Insulating the flask can also promote slower cooling.
-
Solvent System Optimization: Experiment with different solvents. Sometimes, a slightly more viscous solvent or a specific solvent mixture can promote the growth of larger, more well-defined crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for recrystallizing this compound?
-
A1: While quantitative solubility data is limited, this compound is reported to be slightly soluble in Dimethylformamide (DMF)[1]. For recrystallization of quinoxaline derivatives, common and effective solvents include ethanol, and mixtures such as methanol/water or ethanol/water[2]. A good starting point is to test the solubility of a small amount of your compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.
-
Q2: My crystallized product is colored. How can I remove the color?
-
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal.
-
Procedure: After dissolving your compound in the hot solvent, allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.
-
-
Q3: How can I improve the yield of my crystallization?
-
A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After slow cooling to room temperature, further cool the solution in an ice bath to decrease the solubility of the compound and promote further precipitation. When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
Q4: What are some common impurities I might encounter?
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A4: While specific impurities will depend on the synthetic route, a common side-reaction in the synthesis of quinoxalines is the formation of benzimidazole derivatives. This can occur if the 1,2-dicarbonyl starting material is contaminated with aldehyde impurities. Ensuring the purity of your starting materials is a crucial step in obtaining a clean crude product for crystallization.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [3][4] |
| Molecular Weight | 176.17 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 112 °C | [3] |
| Boiling Point | 467 °C at 760 mmHg | [3] |
| pKa | 10.61 ± 0.20 (Predicted) | [3] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Slightly Soluble | [1] |
| Ethanol/Water Mixtures | Good for Recrystallization | A common system for quinoxaline derivatives.[2] |
| Methanol/Water Mixtures | Good for Recrystallization | Another common system for related compounds. |
| Polar Aprotic Solvents (e.g., DMAc, NMP, DMSO) | Generally Soluble | Quinoxaline derivatives often show good solubility in these solvents. |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
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Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry thoroughly under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the crystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
References
1,4-Dihydro-6-methylquinoxaline-2,3-dione decomposition on silica gel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dihydro-6-methylquinoxaline-2,3-dione, focusing on its decomposition on silica gel during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: I am observing new spots on my TLC and experiencing low yields after column chromatography of this compound on silica gel. What is happening?
A1: this compound, like other quinoxaline-2,3-diones, can be unstable on standard silica gel.[1][2] The acidic nature of silica gel can lead to the decomposition of the compound during purification, resulting in the appearance of new spots on TLC, a significant drop in isolated yields, and post-separation NMR spectra showing peaks that were not present in the crude reaction mixture.[2]
Q2: What is the likely cause of this decomposition on silica gel?
A2: The decomposition is likely due to the acidic properties of the silica gel surface. The silanol groups (Si-OH) on the silica surface can protonate the quinoxaline-2,3-dione, catalyzing degradation reactions. While the exact decomposition pathway for this compound is not extensively documented, a plausible mechanism involves acid-catalyzed hydrolysis or rearrangement of the molecule.
Q3: How can I confirm if my compound is decomposing on silica gel?
A3: A simple method to test for compound stability on silica gel is to perform a two-dimensional thin-layer chromatography (2D TLC) experiment.[1][3][4] If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, new spots will appear off the diagonal.[1] A detailed protocol for this test is provided in the "Experimental Protocols" section.
Q4: What are the recommended strategies to minimize or prevent decomposition during chromatographic purification?
A4: To minimize decomposition, consider the following strategies:
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Avoid Silica Gel Chromatography: If possible, purify the compound using alternative methods such as recrystallization or precipitation.[2]
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized. You can prepare a slurry of silica gel in a solvent containing a small amount of a base like triethylamine (1-3%) and then pack the column.[5] Alternatively, you can add a small percentage of triethylamine to your eluent.[5]
-
Switch to an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina or florisil.[2][3] However, it is advisable to first test the stability of your compound on these materials using TLC.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography using a C18 stationary phase can be a suitable alternative.[5]
-
Run the Column Quickly: Minimizing the contact time between the compound and the silica gel can reduce the extent of decomposition.[2]
Q5: My compound is streaking on the TLC plate. What could be the cause?
A5: Streaking on a TLC plate can be caused by several factors, including the compound being too polar for the chosen eluent, overloading the spot, or interactions with the stationary phase. For quinoxaline derivatives, streaking can sometimes be an indication of on-plate decomposition or strong interaction with the acidic silanol groups.
Q6: I am still facing issues with purification. What other troubleshooting steps can I take?
A6: If you continue to experience difficulties, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems on TLC to achieve better separation from impurities before attempting column chromatography.[5]
-
Dry Loading: If your compound has low solubility in the eluent, it may precipitate on the column. In such cases, pre-adsorbing the compound onto a small amount of silica gel (dry loading) can be beneficial.[1][4]
-
Inert Atmosphere: While primarily a concern during synthesis, running the column under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation if your compound is sensitive to air.[2]
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Strategy | Stationary Phase | Mobile Phase Considerations | Advantages | Disadvantages |
| Standard Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Readily available, well-established. | High risk of compound decomposition.[2] |
| Deactivated Silica Chromatography | Silica Gel (treated with Triethylamine) | Eluent containing 1-3% Triethylamine | Reduces acidity of silica, minimizes decomposition.[5] | May require removal of triethylamine from fractions. |
| Alternative Stationary Phase | Alumina, Florisil | Similar to silica gel systems | Less acidic than silica, potentially reducing decomposition.[3] | May also cause decomposition; stability should be pre-checked.[2] |
| Reverse-Phase Chromatography | C18 Silica | Water/Acetonitrile, Water/Methanol | Suitable for polar compounds, avoids acidic silica.[5] | Requires different solvent systems and column packing procedures. |
| Recrystallization | None | Solvent in which the compound has high solubility at high temp and low solubility at low temp. | Can yield highly pure material, avoids stationary phase interactions.[2] | Dependent on finding a suitable solvent; may not remove all impurities. |
Experimental Protocols
Protocol 1: Stability Test of this compound on Silica Gel (2D TLC)
Objective: To determine if this compound is stable on silica gel.[1][3]
Methodology:
-
Spotting: On a square TLC plate, carefully spot a concentrated solution of your crude or purified compound in one of the bottom corners. Keep the spot small and well-defined.[1]
-
First Elution: Develop the TLC plate in a suitable solvent system that gives your compound an Rf value of approximately 0.2-0.4.
-
Drying: After the first run, remove the plate from the developing chamber and allow it to dry completely in a fume hood until all the solvent has evaporated.[1]
-
Second Elution: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.[1]
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Visualization and Interpretation: After the second elution, dry the plate and visualize the spots under a UV lamp (254 nm).
-
Stable Compound: A single spot will be observed on the 45-degree diagonal.
-
Unstable Compound: If the compound is degrading on the silica, new spots will appear off the diagonal.[1]
-
Mandatory Visualization
Caption: Plausible decomposition pathway of this compound on silica gel.
Caption: Experimental workflow for assessing compound stability on silica gel using 2D TLC.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Welcome to the technical support center for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for scaling up this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and straightforward method is the cyclocondensation reaction between 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid dihydrate or diethyl oxalate.[1] This reaction is typically carried out under acidic conditions with heating.[1] Alternative green chemistry approaches, such as solvent-free grinding at room temperature and microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.[2][3][4]
Q2: I am consistently obtaining low yields. What are the likely causes and how can I improve them?
A2: Low yields are a common issue and can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and optimal temperature. For conventional heating methods, refluxing for at least 1.5-2 hours is often necessary.[2]
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Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or the oxalic acid derivative can lead to side reactions, thereby reducing the yield of the desired product.[2][5]
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Suboptimal Reaction Conditions: Traditional heating methods can sometimes lead to product degradation.[1] Exploring alternative methods like microwave irradiation or solvent-free grinding can significantly improve yields.[1][5]
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Product Loss During Work-up: The product can be lost during filtration, washing, or purification steps.[5] Careful handling and optimization of these procedures are crucial.
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation is often related to the reaction conditions and purity of reagents.
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Oxidation of Phenylenediamine: 1,2-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[5]
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Incomplete Cyclization: Under mild conditions or with insufficient heating, partially reacted intermediates may form.[2] Ensure adequate heating and reaction time to promote the formation of the desired quinoxaline ring.[2]
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Decomposition of Oxalic Acid: At high temperatures, oxalic acid can decompose. Milder reaction conditions, such as those used in solvent-free grinding, can help minimize this.[5]
Q4: What are the best practices for purifying this compound?
A4: Purification can be challenging due to the low solubility of quinoxaline-2,3-diones in many common organic solvents.[5]
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Recrystallization: This is the most effective method.[5] Ethanol is a commonly used solvent for recrystallization.[1][2] An alternative method involves dissolving the crude product in a 5% NaOH solution and then reprecipitating it by adding dilute HCl.[5]
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Washing: Washing the crude solid with appropriate solvents can remove soluble impurities.[5]
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Column Chromatography: This method should be approached with caution as some quinoxaline-2,3-diones can be unstable on silica gel.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Verify the purity and integrity of starting materials. 4-methyl-1,2-phenylenediamine can oxidize over time. |
| Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] | |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. | |
| Product is a Dark, Intractable Tar | Oxidation of the diamine starting material. | Use freshly purified 4-methyl-1,2-phenylenediamine and consider running the reaction under an inert atmosphere.[6] |
| Excessive heat or prolonged reaction time. | Carefully control the reaction temperature and monitor the reaction to avoid unnecessary heating after completion.[6] | |
| Difficulty in Isolating the Product | High solubility of the product in the reaction solvent. | Cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure. |
| Fine precipitate that passes through the filter paper. | Use a finer porosity filter paper or a double layer of filter paper. Allow the precipitate to settle before filtration. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Extend the reaction time or increase the temperature. |
| Inefficient purification. | Optimize the recrystallization solvent system or the washing procedure. |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux in Acidic Solution
This method is a traditional and widely used approach for the synthesis of this compound.
Materials:
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4-methyl-1,2-phenylenediamine
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Oxalic acid dihydrate
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Concentrated Hydrochloric Acid (4N HCl)
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Ethanol (for recrystallization)
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Deionized water
Procedure:
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In a round-bottom flask, suspend 4-methyl-o-phenylenediamine (1 equivalent) in 4N hydrochloric acid.
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Add oxalic acid (1 equivalent) to the mixture.
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Heat the reaction mixture under reflux for 8 hours.
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Cool the mixture to room temperature, which should cause the product to precipitate.
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Collect the solid product by filtration and wash it thoroughly with water.
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Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Protocol 2: Solvent-Free Grinding Synthesis
This environmentally friendly method offers high yields in a short reaction time at room temperature.[3]
Materials:
-
4-methyl-1,2-phenylenediamine
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Oxalic acid dihydrate
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Mortar and pestle
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Water/ethanol mixture (for crystallization)
Procedure:
-
Place 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) in a mortar.[2][3]
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Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[2][3]
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Continue grinding until the mixture turns into a melt.[5]
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Allow the reaction to proceed for the required time (typically monitored by TLC).
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Crystallize the resulting solid from a water or water/ethanol mixture to obtain the pure product.[3]
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.[1]
Materials:
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4-methyl-1,2-phenylenediamine
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Oxalic acid dihydrate
-
Water
-
Microwave synthesizer
Procedure:
-
In an open beaker, thoroughly mix a powdered mixture of 4-methyl-1,2-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).[5]
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Add 1 mL of water and mix thoroughly.[5]
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Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[5]
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Add 100 mL of water and irradiate for an additional minute to obtain a clear solution.[5]
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Allow the solution to stand at room temperature for the product to crystallize.
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Filter the solid product, wash with water, and if necessary, recrystallize from a 5% NaOH solution followed by acidification with dilute HCl.[5]
Data Presentation
Table 1: Comparison of Synthetic Methods
| Method | Typical Reaction Time | Temperature | Solvent | Typical Yield | Reference |
| Conventional Heating | 8 hours | Reflux | 4N HCl | 90% | |
| Solvent-Free Grinding | 10-30 minutes | Room Temperature | None | High | [3] |
| Microwave-Assisted | 3-4 minutes | N/A | Water | High | [1][5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 2.21 (s, 3H, CH₃), 6.78 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 7.51 (d, 1H, Ar-H), 10.11 (m, 2H, NH) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5 | [3] |
| Mass Spec (m/z) | 176.0 (M+) | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [7] |
| Molecular Weight | 176.17 g/mol | [7] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot low product yields during synthesis.
Caption: The cyclocondensation reaction pathway for the synthesis of the target compound.
References
Validation & Comparative
Comparative Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and its Analogs as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of substituted 1,4-dihydroquinoxaline-2,3-diones, focusing on their role as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor, an ionotropic glutamate receptor, is critical for mediating fast excitatory neurotransmission in the central nervous system, making it a key target for therapeutic intervention in various neurological disorders.[1][2]
Comparative Biological Activity Data
The antagonist potency of quinoxalinedione derivatives is commonly evaluated using two primary methods: radioligand binding assays to determine the concentration that inhibits 50% of specific binding (IC50), and functional assays, such as electrophysiology, to measure the concentration that produces a 50% maximal response (EC50). The following table summarizes the comparative antagonist activity of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione against two benchmark competitive AMPA receptor antagonists: DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline).[3][4][5][6]
| Compound | Assay Type | Target(s) | IC50 (µM) | EC50 (µM) |
| 6,7-dimethyl-quinoxaline-2,3-dione | Binding Assay | AMPA Receptor | 22 - 51[3] | - |
| Functional Assay | AMPA Receptor | - | 290 - 300[3] | |
| DNQX (Alternative) | Binding Assay | AMPA Receptor | 0.5[4] | - |
| Functional Assay | AMPA Receptor | 30[3] | ||
| NBQX (Alternative) | Binding Assay | AMPA Receptor | 0.15[5] | - |
| Functional Assay | AMPA Receptor | ~0.4[7] |
Note: Lower IC50 and EC50 values indicate higher potency. The data indicates that while the methyl-substituted quinoxalinedione acts as an antagonist, it is significantly less potent than the nitro-substituted analogs, DNQX and NBQX.
Signaling Pathway and Mechanism of Action
Quinoxalinediones act as competitive antagonists at the glutamate binding site on the AMPA receptor. By occupying this site, they prevent the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition blocks the influx of sodium ions (Na+) into the postsynaptic neuron, thereby preventing depolarization and inhibiting excitatory neurotransmission.
Caption: AMPA receptor signaling and competitive antagonism by quinoxalinediones.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activity. Below are generalized protocols for the key experiments used to derive the data in this guide.
Competitive Radioligand Binding Assay (IC50 Determination)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
a. Materials:
-
Membrane Preparation: Synaptic plasma membranes prepared from rat whole brain tissue.
-
Radioligand: [3H]AMPA (specific activity ~50-60 Ci/mmol).
-
Test Compounds: 1,4-dihydro-6-methylquinoxaline-2,3-dione and other antagonists.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: High concentration of unlabeled glutamate (e.g., 1 mM).
-
Instrumentation: Scintillation counter, 96-well microplates, filtration manifold.
b. Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the rat brain membrane preparation, a fixed concentration of [3H]AMPA (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester/filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this percentage against the log concentration of the compound. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology (Functional EC50 Determination)
This functional assay measures the inhibitory effect of a compound on ion currents evoked by an agonist in cultured neurons or brain slices.[8][9][10]
a. Materials:
-
Cell Preparation: Primary cultured neurons (e.g., mouse cortical neurons) or acute brain slices (e.g., rat hippocampal slices).[7]
-
External Solution (Artificial Cerebrospinal Fluid - ACSF): Containing physiological concentrations of ions (NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., CsF or CsCl-based).
-
Agonist: AMPA or glutamate.
-
Test Compounds: Quinoxalinedione antagonists.
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
b. Procedure:
-
Cell Patching: Under a microscope, a glass micropipette filled with internal solution is brought into contact with a neuron to form a high-resistance seal ("giga-seal"). The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.
-
Baseline Current Recording: Hold the neuron at a negative potential (e.g., -70 mV) to primarily measure Na+ influx.[8]
-
Agonist Application: Apply a fixed concentration of AMPA or glutamate via the perfusion system to evoke an inward current. Record this baseline response.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist.
-
Recording: Record the peak inward current in the presence of each antagonist concentration.
-
Data Analysis: Normalize the current responses to the baseline response (agonist alone). Plot the percentage of inhibition against the log concentration of the antagonist. Use a non-linear regression analysis to fit the data and determine the EC50 value.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NBQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kjpp.net [kjpp.net]
Comparative analysis of quinoxaline-2,3-dione derivatives' cytotoxicity
A Comparative Analysis of the Cytotoxicity of Quinoxaline-2,3-dione Derivatives in Cancer Research
Quinoxaline-2,3-dione derivatives represent a versatile and promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Of particular interest to drug development professionals is their significant potential as anticancer agents.[1][2] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), interference with microtubule formation, and the inhibition of key enzymes like protein kinases and topoisomerase II.[1][3][4] This guide provides a comparative overview of the cytotoxic effects of several quinoxaline-2,3-dione derivatives against various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for various quinoxaline-2,3-dione derivatives across several human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | Cell Type | IC50 (µM) |
| Compound 1i [5] | MCF-7 | Breast Adenocarcinoma | 19 |
| HeLa | Cervical Cancer | 20 | |
| Compound 1k [5] | MCF-7 | Breast Adenocarcinoma | 16 |
| HeLa | Cervical Cancer | 18 | |
| Compound 1l [5] | MCF-7 | Breast Adenocarcinoma | 22 |
| HeLa | Cervical Cancer | 25 | |
| Compound 1m [5] | MCF-7 | Breast Adenocarcinoma | 18 |
| HeLa | Cervical Cancer | 20 | |
| Compound 1n [5] | MCF-7 | Breast Adenocarcinoma | 16 |
| HeLa | Cervical Cancer | 18 | |
| Compound 1h [5] | MCF-7 | Breast Adenocarcinoma | 53 |
| HeLa | Cervical Cancer | 55 | |
| Compound VIIIc [3][6] | HCT116 | Colon Carcinoma | 2.5 |
| Compound XVa [6] | HCT116 | Colon Carcinoma | 4.4 |
| MCF-7 | Breast Adenocarcinoma | 5.3 | |
| Compound IV [3][4] | PC-3 | Prostate Cancer | 2.11 |
| Compound 12 [7] | MCF-7 | Breast Adenocarcinoma | 3.82 |
| Compound 10 [8] | MKN 45 | Gastric Adenocarcinoma | 0.073 |
| Compound 4m [2] | A549 | Lung Cancer | 9.32 |
Note: Direct comparison of IC50 values should be approached with caution, as variations in experimental conditions between studies can influence the results.[3]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][9]
MTT Cytotoxicity Assay Protocol
This protocol provides a generalized procedure for determining the cytotoxic effects of quinoxaline-2,3-dione derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[9]
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[9]
-
Exponentially growing cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are then incubated for 24 hours to allow for cell attachment.[6]
2. Compound Treatment:
-
The quinoxaline-2,3-dione derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A range of concentrations of the test compounds are prepared by serial dilution.
-
The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.[5]
-
The plates are incubated for a specified period, typically 48 to 72 hours.[6]
3. MTT Assay and Absorbance Measurement:
-
Following the incubation period, the medium is removed, and a fresh solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[3]
-
The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
The MTT solution is carefully removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[3]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Workflow for MTT-based cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some novel quinoxalinedione diarylamide sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Other AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Dihydro-6-methylquinoxaline-2,3-dione with other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information presented is based on available experimental data to assist researchers in selecting appropriate tools for their studies in neuroscience and pharmacology.
Introduction to AMPA Receptor Antagonists
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their antagonists are crucial research tools and hold therapeutic potential for various neurological and psychiatric disorders characterized by excessive glutamatergic activity, such as epilepsy and excitotoxicity-induced neuronal damage. Quinoxalinediones, including this compound, represent a significant class of competitive AMPA receptor antagonists. This guide will compare this specific compound with other well-characterized antagonists from both the quinoxalinedione and other chemical classes.
Quantitative Comparison of AMPA Receptor Antagonists
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of various AMPA receptor antagonists. It is important to note that direct comparative data for this compound is limited in the readily available literature. Therefore, data for a closely related compound, 6,7-dimethylquinoxaline-2,3-dione, is included as a surrogate, based on studies showing that methyl substitutions at these positions confer antagonist activity.
| Compound | Class | Receptor Binding (Ki, µM) | Functional Antagonism (IC50, µM) | Selectivity Profile |
| This compound (surrogate data) | Quinoxalinedione | ~22-51 (binding assay)[1] | ~290-300 (functional assay)[1] | Competitive antagonist at AMPA receptors. |
| NBQX | Quinoxalinedione | 0.021[2] | 0.4 (in vitro)[3] | Potent and selective competitive antagonist of AMPA receptors.[4] |
| CNQX | Quinoxalinedione | N/A | N/A | Competitive antagonist at AMPA and kainate receptors.[5] |
| DNQX | Quinoxalinedione | N/A | 0.74 (binding assay)[1] | Competitive antagonist at AMPA and kainate receptors. |
| GYKI 52466 | 2,3-Benzodiazepine | N/A | 7.5 (in vitro)[3] | Non-competitive antagonist of AMPA receptors.[6] |
| Perampanel | Non-competitive | N/A | N/A | A high-potency non-competitive AMPA receptor antagonist.[6] |
Disclaimer: The data for this compound is based on findings for 6,7-dimethyl-substituted quinoxalinediones as reported in the cited literature.[1] Further direct experimental validation is recommended.
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate the mechanism of AMPA receptor antagonism and a typical experimental workflow for its characterization.
Caption: Mechanism of competitive AMPA receptor antagonism.
Caption: Experimental workflow for AMPA antagonist evaluation.
Detailed Experimental Protocols
Radioligand Binding Assay for AMPA Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a compound for the AMPA receptor.
a. Materials:
-
Membrane Preparation: Synaptic membranes isolated from rat cerebral cortex.
-
Radioligand: [³H]AMPA (a radioactively labeled form of the AMPA agonist).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).
-
Test Compound: this compound or other antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand (e.g., 1 mM L-glutamate) to determine non-specific binding.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
b. Procedure:
-
Incubation: In a series of tubes, combine the synaptic membrane preparation, [³H]AMPA, and varying concentrations of the test compound in the assay buffer. Include tubes for total binding (no competitor) and non-specific binding.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) can be determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional antagonism of AMPA receptor-mediated currents in neurons.
a. Materials:
-
Cell Preparation: Cultured neurons or acute brain slices.
-
Recording Chamber: A chamber for perfusing the cells with artificial cerebrospinal fluid (aCSF).
-
Patch Pipettes: Glass micropipettes with a tip resistance of 3-7 MΩ.
-
Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.
-
External Solution (aCSF): A solution mimicking the extracellular environment.
-
AMPA Receptor Agonist: e.g., AMPA or glutamate.
-
Test Compound: this compound or other antagonists.
-
Electrophysiology Rig: Including an amplifier, micromanipulator, and data acquisition system.
b. Procedure:
-
Cell Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Patching: Under a microscope, approach a neuron with the patch pipette filled with internal solution. Apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and chemical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV) to record inward currents.
-
Agonist Application: Apply the AMPA receptor agonist to the cell to evoke a baseline current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonist and record the resulting currents.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of the antagonist. Plot the percentage of inhibition of the current against the antagonist concentration to determine the IC50 value.
Conclusion
This compound, as a member of the quinoxalinedione class, is expected to be a competitive AMPA receptor antagonist. While direct comparative data is sparse, related compounds show moderate to high affinity and potency. Its performance relative to other antagonists like NBQX (a potent quinoxalinedione) and non-competitive antagonists such as GYKI 52466 and perampanel will depend on the specific requirements of the research, including the desired potency, selectivity, and mechanism of action. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further characterize the pharmacological profile of this compound.
References
- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoxaline-2,3-diones
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2,3-diones are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This guide presents a comparative analysis of the structure-activity relationships (SAR) of 6-substituted quinoxaline-2,3-diones. The primary focus is on their role as antagonists for critical excitatory amino acid receptors in the central nervous system, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[1][3][4] Insights are supported by experimental data to aid in the rational design of novel therapeutic agents. Additionally, the anticancer and antimicrobial activities of certain derivatives are explored.[2]
Core Structure and Pharmacological Significance
The fundamental quinoxaline-2,3-dione scaffold is a fused ring system composed of a benzene ring and a pyrazine ring.[5] Substitutions at the 6- and 7-positions of the benzene ring, in particular, have been shown to be critical determinants of potency and selectivity for various biological targets. These compounds are widely recognized as competitive antagonists at non-NMDA (AMPA and kainate) glutamate receptors and have also been found to interact with the glycine binding site of the NMDA receptor.[4][6][7]
Data Presentation: Quantitative Structure-Activity Relationship
The following tables summarize the in vitro activities of various 6-substituted quinoxaline-2,3-dione analogs, demonstrating how different substituents influence their potency as glutamate receptor antagonists and cytotoxic agents.
Table 1: Antagonism of AMPA and NMDA Receptors by 6,7-Disubstituted Analogs
| Compound | R6 Substituent | R7 Substituent | Receptor Target | IC50 or Kb (µM) | Reference |
| DNQX | NO₂ | NO₂ | AMPA Receptor Binding ([³H]AMPA) | 0.74 | [1] |
| NMDA/Glycine Site | Potent Antagonist | [6][8] | |||
| CNQX | NO₂ | CN | AMPA Receptor | Potent Antagonist | [7] |
| NMDA/Glycine Site | Potent Antagonist | [6][9] | |||
| ACEA 1021 | Cl | Cl | NMDA/Glycine Site (Kb) | ~0.006-0.008 | [4] |
| (+ 5-NO₂) | Non-NMDA Receptors (Kb) | 0.9-1.5 | [4] |
Note: ACEA 1021 is a trisubstituted analog with a 5-nitro group, highlighting the potentiation of activity by substitution at adjacent positions.
Table 2: Cytotoxic Activity of 6-Bromo-Quinoxaline Derivatives Against Human Cancer Cell Lines
| Compound | R Substituent(s) | Cell Line | IC50 (µg/mL) | Reference |
| Compound 4 | 2-chloro-3-(2-(4-chlorobenzoyl)hydrazinyl) | Various | 0.01 - 0.06 | [2] |
| Compound 5a | 2-chloro-3-(2-(1-(4-chlorophenyl)-ethylidene)hydrazinyl) | Various | 0.01 - 0.06 | [2] |
| Compound 5b | 2-chloro-3-(2-(1-(4-methoxyphenyl)-ethylidene)hydrazinyl) | Various | 0.01 - 0.06 | [2] |
| Compound 11 | (Structure not fully specified) | Various | 1.18 - 2.86 | [2] |
Analysis of Structure-Activity Relationships (SAR)
The biological activity of quinoxaline-2,3-diones is highly dependent on the nature and position of substituents on the benzo ring.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups at the 6- and 7-positions, such as nitro (NO₂) and cyano (CN), is a hallmark of potent non-NMDA receptor antagonists like DNQX and CNQX.[6][7] These groups are crucial for high-affinity binding.
-
Halogen Substitution: Halogen atoms (e.g., Cl, Br) at the 6- and 7-positions, particularly in conjunction with a 5-nitro group, lead to exceptionally high potency and selectivity for the NMDA receptor's glycine binding site.[4] For example, removing the 5-nitro group from a 6,7-dihalo analog can decrease potency by approximately 100-fold.[4]
-
Anticancer Activity: For anticancer applications, a 6-bromo substituent serves as a key precursor for synthesizing various derivatives.[2] The specific nature of the side chain attached at the 2- or 3-position of the quinoxaline core dictates the cytotoxic potency, with certain hydrazinyl and hydrazinylidene derivatives showing exceptionally high activity (IC50 values in the nanomolar range).[2]
-
Solubility: While potent, many quinoxaline-2,3-dione antagonists suffer from low aqueous solubility. Efforts to improve this physical property include the design of nonplanar analogues, which can lessen efficient packing in the solid state and lead to increased water solubility while retaining receptor affinity.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of 6-substituted quinoxaline-2,3-diones.
Protocol 1: General Synthesis of Quinoxaline-2,3-diones via Microwave Irradiation
This protocol describes an efficient synthesis of the quinoxaline-2,3-dione scaffold from an appropriately substituted o-phenylenediamine and oxalic acid, accelerated by microwave energy.[11]
Materials:
-
Substituted o-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene) (1.0 mmol)
-
Oxalic acid dihydrate (1.0 mmol)
-
Microwave synthesis vial (10-20 mL) with a magnetic stir bar
-
Minimal high-boiling solvent (e.g., DMF or water) or solvent-free conditions
Procedure:
-
Place the substituted o-phenylenediamine (1.0 mmol) and oxalic acid dihydrate (1.0 mmol) into a microwave synthesis vial.
-
For a solvent-free approach, mix the solids thoroughly. Alternatively, a minimal amount of solvent can be added.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 2-5 minutes at a moderate power level. The reaction progress can be monitored by observing the formation of a solid precipitate.
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Add water to the reaction mixture to precipitate the product fully.
-
Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.[12]
-
The purity of the compound can be checked using Thin Layer Chromatography (TLC).[11]
Protocol 2: In Vitro AMPA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[³H]AMPA (radioligand)
-
Test compounds (6-substituted quinoxaline-2,3-diones) at various concentrations
-
Assay buffer (e.g., Tris-HCl with KSCN)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes and suspend them in the assay buffer.
-
In a series of tubes, add a fixed concentration of [³H]AMPA and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane suspension to the tubes.
-
Incubate the mixture for a specified period (e.g., 30 minutes) on ice to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijpda.org [ijpda.org]
Comparative In Vivo Efficacy of Quinoxaline-2,3-dione Analogs and Other Neuroprotective Agents in Parkinson's Disease Models
A comprehensive analysis of the neuroprotective potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione's structural analogs and alternative compounds in preclinical models of Parkinson's disease, providing key experimental data and mechanistic insights for researchers and drug development professionals.
Comparative Efficacy in the MPTP Mouse Model
The MPTP-induced mouse model is a cornerstone of Parkinson's disease research, replicating the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent motor deficits observed in patients. The following table summarizes the quantitative efficacy of various neuroprotective agents in this model, focusing on key endpoints such as the preservation of dopaminergic neurons (quantified by tyrosine hydroxylase-positive cell counts) and the restoration of striatal dopamine levels.
Table 1: In Vivo Efficacy of Neuroprotective Agents in the MPTP Mouse Model of Parkinson's Disease
| Compound | Animal Model | Dosage and Administration | Key Efficacy Endpoints | Outcome |
| PAQ | MPTP-induced mouse model | Not specified in detail | Attenuation of neurodegeneration | Demonstrated neuroprotective effects, though specific quantitative data on motor or survival outcomes are not detailed in primary literature.[1] |
| MPAQ | Not specified in detail | Not specified in detail | Protection against spontaneous and progressive death of dopaminergic neurons | Identified as a suitable candidate for neuroprotective therapy in Parkinson's disease.[2] |
| Minocycline | MPTP-induced mouse model | 90 or 120 mg/kg, daily | - Increased viable Tyrosine Hydroxylase (TH)-positive neurons in the SNpc.- Blocked the MPTP-induced decrease in striatal dopamine. | - At 90 mg/kg, TH-positive neurons were at 56% of control.- At 120 mg/kg, TH-positive neurons were at 77% of control.- At 120 mg/kg, striatal dopamine levels were 56% of untreated controls, compared to 19% in the MPTP-only group.[3] |
| Creatine | MPTP-induced mouse model | Oral supplementation | - Protected against MPTP-induced dopamine depletions.- Protected against the loss of Nissl and TH-immunostained neurons in the substantia nigra. | Showed significant protection against MPTP-induced neurotoxicity.[4] |
| Rasagiline | MPTP-induced mouse model | 10 mg/kg s.c., daily | - Attenuated the neurotoxic effects of MPTP on motor impairment.- Reduced the loss of dopaminergic cells in the substantia nigra.- Decreased striatal dopamine depletion. | Markedly attenuated the neurotoxic effects of MPTP at behavioral, histological, and biochemical levels.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of these neuroprotective agents.
MPTP-Induced Parkinson's Disease Mouse Model
A widely accepted protocol for inducing Parkinson's-like pathology in mice involves the administration of MPTP. A common regimen includes:
-
Animal Model: C57BL/6 mice are frequently used due to their susceptibility to MPTP.
-
MPTP Administration: Four intraperitoneal injections of MPTP (typically 20 mg/kg) are administered at 2-hour intervals.[6][7] This regimen leads to a significant depletion of striatal dopamine (up to 90%) and a loss of dopaminergic neurons in the SNpc (up to 70%).[6][7]
-
Post-Treatment Period: Animals are typically monitored for 7 to 21 days post-injection to allow for the stabilization of the dopaminergic lesion before behavioral and histological assessments.
Behavioral Assessment: Rotarod Test
Motor coordination and balance are commonly assessed using the rotarod test.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm).
-
Endpoint: The latency to fall from the rod is recorded. A longer latency indicates better motor coordination.
Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
The extent of dopaminergic neuron loss is quantified by staining for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
Tissue Preparation: Brains are collected, fixed, and sectioned.
-
Staining: Sections are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a detectable marker.
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to provide an unbiased estimate of neuronal survival.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 6-aminoquinoxaline derivatives are believed to be mediated through the modulation of key signaling pathways involved in neuronal survival.
Caption: Proposed neuroprotective signaling pathway of PAQ.
Many quinoxaline derivatives are known to act as antagonists of NMDA and AMPA receptors, thereby reducing excitotoxicity caused by excessive glutamate stimulation. The neuroprotective action of the 6-aminoquinoxaline derivative PAQ has been partially attributed to the activation of ryanodine receptors on the endoplasmic reticulum, leading to the modulation of intracellular calcium signaling and subsequent activation of pro-survival pathways, such as those involving Protein Kinase A (PKA).[8]
Conclusion
While direct in vivo data for this compound is currently lacking, the evidence from its structural analogs, MPAQ and PAQ, suggests a promising neuroprotective potential, particularly in the context of Parkinson's disease. The comparative data presented here for established neuroprotective agents like Minocycline, Creatine, and Rasagiline provide a benchmark for the future evaluation of this class of compounds. Further investigation into the specific dosage, administration routes, and quantitative efficacy of 6-aminoquinoxaline derivatives is warranted to fully elucidate their therapeutic utility. The unique mechanism of action proposed for PAQ, involving the activation of ryanodine receptors, presents a novel avenue for the development of neuroprotective strategies for neurodegenerative disorders.
References
- 1. pnas.org [pnas.org]
- 2. Minocycline Restores Striatal Tyrosine Hydroxylase in GDNF Heterozygous Mice But Not in Methamphetamine-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine and cyclocreatine attenuate MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 8. Activation of ryanodine receptors is required for PKA-mediated downregulation of A-type K+ channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Analogs
This guide provides a comparative analysis of the toxicity profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and related quinoxaline derivatives. Due to limited direct toxicological data on this compound, this comparison relies on available information for structurally similar compounds to provide a predictive overview for researchers, scientists, and drug development professionals. Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential therapeutic applications in oncology and neurology.[1][2][3]
Executive Summary
This compound is a quinoxalinone derivative with potential applications in pharmaceutical research.[3][4] While specific toxicity data for this compound is not extensively available, general information from suppliers suggests it does not meet GHS hazard criteria for a majority of reporters.[5] This guide contextualizes its potential toxicity by comparing it with other quinoxaline derivatives for which experimental data have been published. Comparisons are drawn from in vitro cytotoxicity assays, in vivo acute toxicity studies, and neuropharmacological evaluations of related compounds.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for various quinoxaline derivatives, providing a benchmark for assessing the potential toxicity of this compound.
Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives
| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |
| Various Quinoxaline Derivatives | Multiple Cancer Cell Lines | MTT Assay | GI50 | Compound 3h showed the highest activity against Leukemia RPMI-8226 cell lines (GI50: 1.11 μM). | [6] |
| Benzo[g]quinoxaline Derivative 3 | MCF-7 (Breast Cancer) | Not Specified | IC50 | 2.89 µM | [7] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Cancer) | MTT Assay | IC50 | 0.073 µM | [8] |
| Indolo[2,3-b]quinoxaline Hybrid (11-b) | Normal Cells | Not Specified | CC50 | 315,578.68 μM (indicating minimal toxicity) | [9] |
| 2,3-Dimethylquinoxaline (DMQ) | HepG2 (Liver Cancer) | ATP Quantification | Cell Viability | No significant reduction at concentrations ≤100 µM. | [10] |
Table 2: In Vivo Acute Toxicity of Quinoxaline Derivatives
| Compound/Derivative | Animal Model | Route of Administration | Endpoint | Result | Reference |
| 2,3-Dimethylquinoxaline (DMQ) | Mice | Oral | LD50 | > 2000 mg/kg | [10] |
| Quinoxaline 1,4-di-N-oxides | Wistar Rats | Intraperitoneal | LD50 | 30 - 120 mg/kg (for most compounds tested) | [11] |
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a generalized procedure based on methodologies reported for quinoxaline derivatives.[8][12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Serial dilutions of the test quinoxaline derivatives are prepared in the culture medium. The initial medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[12]
-
Incubation: The plates are incubated for an additional 48-72 hours under the same conditions.[12]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: The plate is gently shaken for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is measured at approximately 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.[12]
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This protocol is based on the OECD Test Guideline 423 for Acute Oral Toxicity - Acute Toxic Class Method, as referenced in a study on a quinoxaline derivative.[10]
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are allowed to acclimatize for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).
-
Dosing: The test substance is administered orally by gavage at a starting dose level (e.g., 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Endpoint: The primary endpoint is mortality. The LD₅₀ (median lethal dose) is estimated based on the number of mortalities at different dose levels.
Potential Signaling Pathways and Experimental Workflows
The biological effects of quinoxaline derivatives are often mediated through their interaction with specific signaling pathways. Additionally, a structured workflow is essential for the systematic toxicological evaluation of new chemical entities.
Caption: A generalized workflow for the toxicological evaluation of novel quinoxaline derivatives.
Quinoxaline-2,3-diones are known to act as antagonists at ionotropic glutamate receptors, such as AMPA and NMDA receptors.[1][13] This interaction can be neuroprotective but may also lead to neurotoxicity at high concentrations or with prolonged exposure.
Caption: Antagonism of AMPA/NMDA receptors by quinoxaline-2,3-diones can modulate neuronal excitotoxicity.
References
- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 6309-61-1,this compound | lookchem [lookchem.com]
- 5. This compound | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quinoxalinedione - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 1,4-Dihydro-6-methylquinoxaline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes for 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry. The methodologies discussed are conventional heating, microwave-assisted synthesis, and solvent-free grinding. Each method is evaluated based on quantitative data, with detailed experimental protocols provided.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid or its derivatives. The choice of synthetic route can significantly impact reaction time, yield, and environmental footprint.
| Synthetic Route | Key Reagents & Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate, 4N HCl (aq), Reflux | 20 min - 2.5 h | ~85-98% | High yield, Well-established | Longer reaction times, Higher energy consumption |
| Microwave-Assisted Synthesis | 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate, (Optional: catalyst, solvent) | 2 - 5 min | High (>90%) | Rapid synthesis, High yields, Potential for solvent-free conditions | Requires specialized microwave reactor |
| Solvent-Free Grinding | 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate, Mortar and pestle at room temperature | 25 min | 92% | Environmentally friendly (no solvent), Simple procedure, High yield | May not be suitable for all scales of reaction |
Experimental Protocols
Route 1: Conventional Heating
This method involves the reflux of reactants in an acidic aqueous solution.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4N Hydrochloric acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid.
-
Add oxalic acid dihydrate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux with stirring and maintain for 2.5 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow for precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain pure this compound.
Route 2: Microwave-Assisted Synthesis
This approach utilizes microwave irradiation to accelerate the reaction, often with high efficiency.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
Place 4-methyl-1,2-phenylenediamine (1.0 mmol) and oxalic acid dihydrate (1.0 mmol) into a 10 mL microwave synthesis vial.[2]
-
For a solvent-free approach, thoroughly mix the solids. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 2-5 minutes at a moderate power level (e.g., 100-150 W).[2]
-
Monitor the reaction progress by observing the formation of a solid product.
-
After irradiation, allow the vial to cool to room temperature.
-
Add water to the reaction mixture and collect the solid product by filtration.
-
Wash the product with water and dry to yield this compound.
Route 3: Solvent-Free Grinding
This environmentally friendly method involves the mechanical grinding of reactants at room temperature.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Water or water/ethanol mixture (for crystallization)
Procedure:
-
In a mortar, combine 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).[3]
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue to grind the mixture occasionally for 25 minutes, during which the mixture may turn into a melt before solidifying.[3]
-
After the reaction is complete, crystallize the resulting solid from a water/ethanol (1:1) mixture to obtain the pure product.[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Conventional Heating Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Solvent-Free Grinding Synthesis.
References
Comparative Analysis of the Antimicrobial Spectrum: 1,4-Dihydro-6-methylquinoxaline-2,3-dione Versus Standard Antibiotics
A comprehensive guide for researchers and drug development professionals on the antimicrobial profile of a novel quinoxaline derivative in comparison to established antibiotics.
Introduction
Data Presentation: Antimicrobial Spectrum of Standard Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Penicillin, Ciprofloxacin, and Tetracycline against common Gram-positive and Gram-negative bacteria. These values, compiled from various studies, serve as a benchmark for evaluating the potential efficacy of novel antimicrobial agents like 1,4-Dihydro-6-methylquinoxaline-2,3-dione.
| Microorganism | Standard Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus | Penicillin | 0.015 - >256[1][2] |
| Ciprofloxacin | 0.25 - >1024[3][4] | |
| Tetracycline | 1 - 64[5] | |
| Escherichia coli | Penicillin | Generally Resistant |
| Ciprofloxacin | ≤0.06 - >8[3] | |
| Tetracycline | 2 - 128 | |
| Pseudomonas aeruginosa | Penicillin | Generally Resistant |
| Ciprofloxacin | 0.06 - >1024 | |
| Tetracycline | 8 - >256[5][6][7] |
Note: MIC values can vary significantly depending on the bacterial strain, the specific experimental conditions, and the susceptibility testing method used.
Experimental Protocols: Determining Antimicrobial Spectrum
The determination of the antimicrobial spectrum of a compound is crucial for its development as a potential therapeutic agent. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for performing this assay to ensure reproducibility and comparability of results.[8][9][10][11][12][13][14][15]
Broth Microdilution Method (Based on CLSI Guidelines)
1. Preparation of Materials:
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Standard Antibiotics: Stock solutions of Penicillin, Ciprofloxacin, and Tetracycline are prepared according to established protocols.
-
Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are grown in appropriate broth media.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are transferred to a tube of sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compound and standard antibiotics are prepared directly in the 96-well plates using the growth medium. The typical concentration range tested is from 0.06 to 128 µg/mL.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the sterility control).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, the plates are examined visually or with a microplate reader for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
While the antimicrobial potential of the quinoxaline class of compounds is well-documented, a detailed antimicrobial spectrum for this compound remains to be established through rigorous experimental evaluation. This guide provides the necessary framework for such an investigation by outlining the standardized broth microdilution protocol and presenting the antimicrobial profiles of commonly used antibiotics as a comparative baseline. The generation of specific MIC data for this compound against a diverse panel of clinically relevant bacteria is a critical next step in assessing its potential as a novel therapeutic agent. Researchers are encouraged to utilize the described methodologies to contribute to the growing body of knowledge on this promising compound.
References
- 1. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic peptide RW01 enhances tetracycline efficacy against multidrug-resistant <em>P. aeruginosa</em> | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. ESCMID: EUCAST [escmid.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. szu.gov.cz [szu.gov.cz]
- 14. researchgate.net [researchgate.net]
- 15. standards.globalspec.com [standards.globalspec.com]
Quinoxaline Derivatives: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antiviral effects.[1][2][3] This guide provides a comparative analysis of the antiviral activity of selected quinoxaline derivatives against key viral targets, supported by experimental data and detailed protocols to aid in research and development efforts.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of various quinoxaline derivatives has been evaluated against a range of viruses. The following tables summarize the quantitative data for selected compounds against Human Immunodeficiency Virus (HIV), Influenza A virus, and Human Cytomegalovirus (HCMV).
Table 1: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound ID | Virus Target | Assay Type | Efficacy (EC₅₀/IC₅₀) | Reference Compound | Efficacy (EC₅₀/IC₅₀) |
| S-2720 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Potent inhibitor (specific value not stated in abstract) | - | - |
| Compound 19 | HIV-1 Reverse Transcriptase | Cell-based | EC₅₀ = 3.1 nM | Nevirapine | EC₅₀ = 6.7 nM |
| Compound 44 | Influenza A (NS1A Protein) | Fluorescence Polarization | IC₅₀ = 3.5 µM | - | - |
| Compound 35 | Influenza A (NS1A Protein) | Fluorescence Polarization | IC₅₀ = 6.2 µM | - | - |
| Compound 1a | Human Cytomegalovirus (HCMV) | Plaque Reduction | IC₅₀ < 0.05 µM | Ganciclovir | IC₅₀ = 0.59 µM |
| Compound 20 | Human Cytomegalovirus (HCMV) | Plaque Reduction | IC₅₀ < 0.05 µM | Ganciclovir | IC₅₀ = 0.59 µM |
| 1-(4-chloro-8-methyl[4][5][6]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | Plaque Reduction | 25% plaque reduction at 20 µg/mL | - | - |
Table 2: Cytotoxicity of Selected Quinoxaline Derivatives
| Compound ID | Cell Line | Cytotoxicity (CC₅₀) |
| Compound 1a | Not Specified | > 150 µM |
| Compound 20 | Not Specified | > 150 µM |
| 1-(4-chloro-8-methyl[4][5][6]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea | Vero | Cytotoxicity observed at 160 µg/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of antiviral compounds. The following are methodologies for the key assays cited in this guide.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 RT, a critical enzyme for the viral replication cycle.
-
Enzyme and Substrate: Recombinant wild-type HIV-1 reverse transcriptase is used. A synthetic template/primer such as poly(rA)-oligo(dT) is utilized as the substrate.
-
Assay Procedure:
-
The reaction mixture is prepared containing the buffer, dithiothreitol (DTT), MgCl₂, poly(rA)-oligo(dT), and [³H]dTTP.
-
The test quinoxaline derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the HIV-1 RT enzyme.
-
The mixture is incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).
-
The precipitated radiolabeled DNA is collected on glass fiber filters.
-
The amount of incorporated [³H]dTTP is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Influenza A NS1A-dsRNA Interaction Assay (Fluorescence Polarization)
This assay is designed to identify compounds that disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), an interaction essential for the virus to evade the host's immune response.[6]
-
Reagents:
-
Recombinant NS1A protein.
-
A fluorescein-labeled short dsRNA (e.g., 16-mer).
-
Assay buffer (e.g., HEPES, NaCl, MgCl₂).
-
-
Assay Procedure:
-
A solution of the fluorescein-labeled dsRNA is prepared in the assay buffer.
-
The test quinoxaline derivative is added to the dsRNA solution in a multi-well plate.
-
The NS1A protein is then added to the mixture.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization (FP) is measured using a plate reader equipped with polarizing filters.
-
-
Principle: A small, fluorescently labeled dsRNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger NS1A protein, the tumbling rate is significantly reduced, leading to a high fluorescence polarization signal. A compound that inhibits this interaction will cause a decrease in the FP signal.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition (decrease in FP) against the concentration of the quinoxaline derivative.
Human Cytomegalovirus (HCMV) Plaque Reduction Assay
This cell-based assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[7]
-
Cells and Virus: Human foreskin fibroblasts (HFF) or other permissive cell lines are grown to confluence in multi-well plates. A laboratory-adapted strain of HCMV (e.g., AD-169) is used for infection.
-
Assay Procedure:
-
Confluent cell monolayers are infected with a known amount of HCMV (resulting in a countable number of plaques).
-
After a 1-2 hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the test quinoxaline derivative at various concentrations.
-
The plates are incubated for 7-14 days to allow for the formation of viral plaques (localized areas of cell death).
-
The cells are then fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis: The number of plaques in each well is counted. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is then calculated.
Mandatory Visualizations
Mechanism of Action and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibtbioservices.com [ibtbioservices.com]
Unveiling the Neuromodulatory Role of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for selective and potent modulators of excitatory neurotransmission remains a cornerstone of drug discovery. This guide provides a comprehensive comparison of 1,4-Dihydro-6-methylquinoxaline-2,3-dione (DMQX), a member of the quinoxalinedione class of compounds, with its structural analogs. By examining its putative mechanism of action as a glutamate receptor antagonist and presenting supporting experimental data from closely related compounds, we aim to elucidate the potential therapeutic utility of DMQX for researchers, scientists, and drug development professionals.
The Quinoxalinedione Scaffold: A Privileged Structure in Neuroscience
Quinoxaline-2,3-diones are recognized as a significant class of heterocyclic compounds that competitively antagonize ionotropic glutamate receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. These receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. The specific activity and selectivity of quinoxalinedione derivatives are exquisitely dependent on the nature and position of substituents on the benzene ring.
While direct experimental data for DMQX is limited in publicly accessible literature, extensive structure-activity relationship (SAR) studies on analogous compounds provide a robust framework for predicting its mechanism of action. The presence of the methyl group at the 6-position of the quinoxaline ring suggests that DMQX likely functions as a glutamate receptor antagonist.
Comparative Analysis of DMQX and Key Analogs
To contextualize the potential activity of DMQX, we compare it with three well-characterized quinoxalinedione derivatives: 6,7-dinitroquinoxaline-2,3-dione (DNQX), 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), and 6,7-dichloroquinoxaline-2,3-dione (DCQX). These compounds have been instrumental in dissecting the physiological and pathological roles of glutamate receptor subtypes.
| Compound | Structure | Primary Target(s) | Potency (IC50/Ki) | Key Characteristics |
| DMQX (Predicted) | This compound | AMPA/Kainate and/or NMDA Receptors | To be determined | The methyl substitution at the 6-position is expected to confer antagonist activity at glutamate receptors.[1] |
| DNQX | 6,7-dinitroquinoxaline-2,3-dione | AMPA/Kainate Receptors | AMPA: ~0.5 µM, Kainate: ~2 µM | A potent and selective competitive antagonist of non-NMDA receptors, widely used as a pharmacological tool to block AMPA and kainate receptor-mediated currents.[2][3] |
| CNQX | 6-cyano-7-nitroquinoxaline-2,3-dione | AMPA/Kainate Receptors | Sub-micromolar range | Another potent non-NMDA receptor antagonist, often used interchangeably with DNQX in neurophysiological studies. |
| DCQX | 6,7-dichloroquinoxaline-2,3-dione | NMDA Receptor (Glycine Site) | High affinity (nM range) | A selective and competitive antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[4] |
Elucidating the Mechanism of Action: Key Experimental Protocols
The characterization of quinoxalinedione derivatives as glutamate receptor antagonists relies on a combination of in vitro and in vivo experimental paradigms. The following protocols are fundamental to confirming the mechanism of action of compounds like DMQX.
Radioligand Binding Assays
Objective: To determine the affinity of the test compound for specific glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from specific brain regions (e.g., cortex, hippocampus) of rodents.
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]glycine/[³H]MK-801 for the NMDA receptor) in the presence of varying concentrations of the unlabeled test compound (e.g., DMQX).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an affinity constant (Ki).
Electrophysiological Recordings
Objective: To assess the functional antagonism of glutamate-evoked responses by the test compound.
Methodology:
-
Cellular Preparation: This can be performed on cultured neurons or in acute brain slices. Alternatively, Xenopus oocytes can be injected with cRNA encoding specific glutamate receptor subunits.
-
Recording Configuration: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to record the ionic currents flowing through the glutamate receptors.
-
Drug Application: A known concentration of a glutamate receptor agonist (e.g., glutamate, AMPA, or NMDA) is applied to the cell to evoke an inward current.
-
Antagonist Effect: The agonist is then co-applied with increasing concentrations of the test compound (DMQX). A reduction in the amplitude of the agonist-evoked current indicates antagonism.
-
Data Analysis: Dose-response curves are constructed to determine the concentration of the antagonist required to inhibit 50% of the agonist response (IC50).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of ionotropic glutamate receptors and a typical experimental workflow for characterizing a novel antagonist.
Caption: Glutamate Receptor Signaling Pathway and Point of Antagonism.
Caption: Experimental Workflow for Characterizing DMQX.
Conclusion and Future Directions
Based on the extensive evidence from its structural analogs, this compound is strongly predicted to act as a competitive antagonist of ionotropic glutamate receptors. The precise selectivity and potency of DMQX for AMPA, kainate, and NMDA receptor subtypes warrant further investigation through rigorous experimental evaluation using the protocols outlined in this guide.
The characterization of DMQX and similar derivatives is crucial for the development of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders where glutamatergic dysregulation is implicated, including epilepsy, neurodegenerative diseases, and chronic pain. This comparative guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.
References
- 1. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Guide to Cross-Reactivity and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and related quinoxaline-2,3-dione derivatives, with a focus on their cross-reactivity and primary target engagement. Quinoxaline-2,3-diones are a well-established class of heterocyclic compounds recognized for their significant biological activities, primarily as antagonists of ionotropic glutamate receptors.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development.
Executive Summary
This compound belongs to a class of compounds that predominantly act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] While comprehensive cross-reactivity data for the 6-methyl derivative is not extensively available in public literature, analysis of structurally related analogs provides strong evidence for this primary mechanism of action. The versatile quinoxaline scaffold has also been explored for other therapeutic applications, including anticancer and antimicrobial agents, suggesting potential for off-target activities.[1]
Comparative Binding Affinities of Quinoxaline-2,3-dione Derivatives
The following table summarizes the binding affinities of various substituted quinoxaline-2,3-dione derivatives for the NMDA and AMPA receptors. This data, gathered from radioligand binding assays, allows for a comparative assessment of the impact of substitutions on the quinoxaline core.
| Compound | Target Receptor | Assay Type | Measured Affinity (IC50/Ki) | Reference Compound | Reference Affinity (IC50/Ki) |
| 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione | NMDA (Glycine Site) | [3H]-L-689,560 Binding | IC50 = 2.6 nM | - | - |
| 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA, S-isomer) | AMPA | [3H]AMPA Binding | IC50 = 0.23 µM | AMPA | IC50 = 0.012 µM |
| 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethyl-quinoxaline-2,3-dione (S-isomer) | AMPA | [3H]AMPA Binding | IC50 = 51 µM (Antagonist) | DNQX | IC50 = 0.74 µM |
| PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) | AMPA/NMDA (Glycine Site) | Functional Assays | Potent Antagonist | - | - |
Potential for Kinase Cross-Reactivity
While the primary targets of quinoxaline-2,3-diones are glutamate receptors, the broader quinoxaline scaffold is a known "privileged structure" in medicinal chemistry and has been identified in numerous kinase inhibitors.[2] For instance, certain quinoxaline derivatives have shown potent inhibitory activity against kinases such as Pim-1/2, JAK2/3, and EphA3.[3][4][5] This suggests a potential for this compound to exhibit off-target effects on various protein kinases. Researchers should consider performing broad kinase panel screening to fully elucidate the selectivity profile of this compound.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (Glycine Site)
This protocol is adapted from established methods for determining the binding affinity of compounds to the glycine site of the NMDA receptor.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled ligand to the NMDA receptor glycine site.
Materials:
-
Test compound (e.g., this compound)
-
Radioligand: [3H]-L-689,560
-
Receptor source: Rat forebrain membrane homogenate
-
Assay buffer: 10 mM HEPES, pH 7.4
-
Glutamate and Glycine solutions
-
Non-specific binding control: High concentration of a known non-radioactive ligand (e.g., MK-801)
-
Glass fiber filters (GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat forebrain homogenate as the source of NMDA receptors.
-
In a 96-well plate, combine the membrane homogenate (100 µg/mL protein), [3H]-L-689,560 (1.36 nM), glutamate (100 µM), and glycine (10 µM).
-
Add the test compound at various concentrations (typically in a series of dilutions from 10⁻⁴ to 10⁻¹⁰ M).
-
For non-specific binding wells, add a high concentration of unlabeled MK-801 (30 µM).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in assay buffer.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration using non-linear regression analysis.
Experimental Workflow for Cross-Reactivity Profiling
Signaling Pathways
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor, following glutamate and co-agonist (glycine or D-serine) binding and membrane depolarization, leads to an influx of Ca²⁺.[7] This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[7]
AMPA Receptor Signaling and Trafficking
AMPA receptors mediate fast synaptic transmission. Their number and phosphorylation state at the synapse are tightly regulated, which is a key mechanism for long-term potentiation (LTP) and long-term depression (LTD).[8] Signaling pathways, often initiated by NMDA receptor activation, influence the trafficking of AMPA receptors to and from the postsynaptic membrane.[8]
Conclusion
This compound is a member of a compound class with well-documented antagonist activity at NMDA and AMPA receptors. Comparative data from related analogs suggest that substitutions on the quinoxaline ring significantly influence potency and selectivity. While its primary targets are within the glutamate receptor family, the prevalence of the quinoxaline scaffold in kinase inhibitors warrants a thorough investigation of its kinase cross-reactivity profile. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the therapeutic potential and selectivity of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential neuroprotective effects of 1,4-Dihydro-6-methylquinoxaline-2,3-dione against well-established neuroprotective agents. Due to the limited direct experimental data on this compound, this analysis focuses on the neuroprotective potential of the broader quinoxaline-2,3-dione class of compounds, to which it belongs. This information is juxtaposed with quantitative data from established drugs, offering a valuable resource for researchers in the field of neuroprotective drug discovery.
Quinoxaline derivatives have garnered significant interest for their diverse biological activities, including their potential as neuroprotective agents.[1] Many compounds within this class act as antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[2] Overactivation of these glutamate receptors leads to excitotoxicity, a key pathological process in various neurodegenerative diseases. By modulating these receptors, quinoxaline-2,3-diones may offer a therapeutic avenue for conditions such as stroke, epilepsy, and Alzheimer's disease.[2][3]
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the neuroprotective mechanisms and reported efficacy of the quinoxaline-2,3-dione scaffold in comparison to established neuroprotective agents: Edaravone, Riluzole, and 3-n-butylphthalide (NBP).
| Agent | Primary Mechanism of Action | Reported Efficacy/Key Findings | References |
| Quinoxaline-2,3-dione Scaffold | AMPA/NMDA Receptor Antagonism | Derivatives have shown the ability to reduce infarct size in animal models of stroke and prevent excitotoxic cell death in vitro.[4] Some derivatives also exhibit antioxidant and anti-inflammatory properties.[3] | [2][3][4] |
| Edaravone | Free Radical Scavenger | Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6] It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.[7][8] | [5][6][7][8] |
| Riluzole | Glutamate Modulator (inhibits glutamate release and blocks voltage-gated sodium channels) | Approved for the treatment of ALS.[9] It has been shown to protect against neuronal degeneration in models of Parkinson's disease.[10] | [9][10] |
| 3-n-butylphthalide (NBP) | Multi-target (anti-inflammatory, anti-apoptotic, antioxidant) | Approved in China for the treatment of acute ischemic stroke.[11] It has been shown to reduce neuronal apoptosis, inhibit inflammation, and protect against mitochondrial dysfunction.[12][13] | [11][12][13] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are summaries of key experimental protocols used in the assessment of neuroprotective agents.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
-
Objective: To simulate ischemic/reperfusion injury in a cell culture model to assess the protective effects of a compound.
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 1-2 hours).
-
Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO₂) for 24 hours.
-
Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations before, during, or after OGD.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
-
Objective: To induce focal cerebral ischemia in an animal model to evaluate the in vivo efficacy of a neuroprotective agent.
-
Animal Model: Adult male rats or mice are used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.
-
For a reperfusion model, the filament is withdrawn to allow blood flow to resume.
-
-
Treatment: The test compound is administered (e.g., intravenously or intraperitoneally) at a specific time point before or after the induction of ischemia.
-
Assessment of Neurological Deficit: Neurological function is assessed at various time points post-surgery using a standardized neurological deficit score.
-
Measurement of Infarct Volume: After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways of quinoxaline-2,3-diones and a general workflow for evaluating neuroprotective compounds.
Caption: Putative mechanism of neuroprotection by this compound.
Caption: General workflow for the evaluation of neuroprotective compounds.
Caption: Logical relationship of neuroprotective agents and their primary mechanisms.
References
- 1. Edaravone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 1,4-Dihydro-6-methylquinoxaline-2,3-dione with care, assuming it may possess hazardous properties. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to standard laboratory safety practices is paramount.
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound and its waste.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or generating dust. | To prevent inhalation of the compound.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically, following established protocols for hazardous chemical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be classified as hazardous waste.[2]
-
This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.[2][3] Halogenated and non-halogenated solvent wastes should also be kept separate.[3]
2. Containerization:
-
Use only appropriate, leak-proof, and clearly labeled containers for waste collection.[4][5] Plastic containers are often preferred.[4]
-
Ensure containers are kept tightly closed when not in use to prevent the release of vapors.[4][6] Do not overfill containers, leaving adequate headspace for expansion.[3]
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
The label should also feature appropriate GHS hazard pictograms. Based on related compounds, these may include pictograms for skin/eye irritation, acute toxicity, and environmental hazards.[2][6][7]
4. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area at or near the point of generation.[2][4]
-
Ensure the storage area has secondary containment to manage potential leaks or spills.[2]
5. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[6][7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[6][8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ptb.de [ptb.de]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
